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  • Product: 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile
  • CAS: 1247700-03-3

Core Science & Biosynthesis

Foundational

Engineering Molecular Diversity: The Chemical Profile and Synthetic Utility of 3-[(Chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile

Executive Summary & Structural Causality In my experience designing targeted sulfonamide libraries for drug discovery, the selection of the right electrophilic building block is the most critical determinant of downstrea...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In my experience designing targeted sulfonamide libraries for drug discovery, the selection of the right electrophilic building block is the most critical determinant of downstream synthetic success. 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile (CAS: 1247700-03-3) is a highly versatile N,N-disubstituted sulfamoyl chloride. Unlike standard sulfonyl chlorides, this compound is engineered with two distinct functional domains: a reactive chlorosulfonyl warhead for immediate sulfonamide formation, and a masked, stereochemically active propanenitrile tail for divergent late-stage functionalization.

The strategic incorporation of the ethyl group provides necessary steric shielding and lipophilicity, which are crucial for modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate. Meanwhile, the 2-methylpropanenitrile moiety serves as a synthetic pivot point, allowing medicinal chemists to explore complex structure-activity relationships (SAR) without rebuilding the core scaffold.

Quantitative Molecular Profiling

To ensure precise stoichiometric calculations and safe handling, the quantitative physical and chemical data for this building block are summarized below, cross-referenced with and[1].

PropertySpecification
Chemical Name 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile
CAS Registry Number 1247700-03-3
Molecular Formula C₆H₁₁ClN₂O₂S
Molecular Weight 210.68 g/mol
Stereochemistry Chiral (contains one stereocenter at the C2 position)
InChIKey APHSMVKMTBLCAZ-UHFFFAOYSA-N
Appearance Viscous liquid to low-melting solid
Reactivity Profile Highly electrophilic at sulfur; moisture-sensitive

Mechanistic Reactivity of Sulfamoyl Chlorides

The sulfonamide functional group is a bioisostere of the amide bond, present in numerous approved antibacterial agents, diuretics, and antiretrovirals. Synthesizing unsymmetrical sulfamides requires the use of sulfamoyl chlorides. As detailed in the [2], sulfamoyl chlorides undergo nucleophilic substitution when exposed to primary or secondary amines.

Mechanistically, the electron-donating nature of the adjacent nitrogen makes the sulfur center of a sulfamoyl chloride slightly less electrophilic than that of a standard sulfonyl chloride. However, it remains highly susceptible to nucleophilic attack. The reaction proceeds via a tetrahedral intermediate, followed by the rapid elimination of a chloride anion.

Mechanism A Sulfamoyl Chloride (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Amine (Nucleophile) B->C D Target Sulfonamide (+ HCl) C->D Chloride Elimination

Figure 1: Mechanistic pathway of sulfonamide formation via nucleophilic attack.

Self-Validating Experimental Protocol: Synthesis of Unsymmetrical Sulfamides

A protocol is only as good as its built-in feedback loops. To ensure trustworthiness and reproducibility, the following methodology for coupling 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile with an amine is designed as a self-validating system.

Step 1: Electrophile Solvation & Temperature Equilibration

  • Procedure: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1.0 equivalent of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile in anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M. Cool the flask to 0 °C using an ice-water bath.

  • Causality & Validation: DCM is selected for its non-nucleophilic nature and excellent solvating power. Cooling to 0 °C is critical; sulfamoyl chlorides are highly reactive, and ambient temperatures can lead to rapid hydrolysis or dimerization. Validation: The formation of a completely clear solution confirms the absence of polymerized or degraded insoluble byproducts.

Step 2: Base Addition & Nucleophile Introduction

  • Procedure: Add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA). Subsequently, add 1.1 equivalents of the target amine dropwise over 10 minutes.

  • Causality & Validation: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the incoming amine nucleophile, which would otherwise stall the reaction. Validation: A slight, controlled exotherm (monitored via internal probe) validates that the nucleophilic attack has successfully initiated.

Step 3: Reaction Maturation & Chromatographic Monitoring

  • Procedure: Allow the reaction to slowly warm to room temperature and stir for 4–12 hours.

  • Causality & Validation: Warming ensures the reaction overcomes the activation energy barrier, particularly for sterically hindered amines. Validation: The system validates its completion via Thin Layer Chromatography (TLC). The complete disappearance of the UV-active sulfamoyl chloride spot confirms full conversion.

Step 4: Aqueous Quench & Phase Separation

  • Procedure: Quench the reaction with saturated aqueous NH₄Cl. Transfer to a separatory funnel, extract with DCM, wash the organic layer with 0.1 M HCl, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Causality & Validation: The 0.1 M HCl wash selectively protonates and removes excess aliphatic amines and DIPEA into the aqueous layer. Validation: Mass balance after solvent evaporation should yield >85% of the theoretical mass, validating the efficiency of the coupling.

Late-Stage Functionalization: Exploiting the Nitrile Handle

The 2-methylpropanenitrile moiety is not merely a passive structural element; it is a masked pharmacophore. In my experience, incorporating a nitrile group early in the synthetic sequence allows for divergent late-stage functionalization, a concept heavily utilized in modern medicinal chemistry[3].

Because the C2 position contains a stereocenter, these downstream modifications also provide vectors for exploring chiral space.

  • Tetrazole Synthesis: The nitrile can be converted into a 1H-tetrazole via a [3+2] cycloaddition with sodium azide. Tetrazoles are premier bioisosteres for carboxylic acids, offering similar pKa values but enhanced lipophilicity and metabolic stability.

  • Reduction to Primary Amine: Treatment with reducing agents (e.g., LiAlH₄) yields a primary amine, which can be further derivatized into amides or ureas.

Workflow Start 3-[(chlorosulfonyl)(ethyl)amino] -2-methylpropanenitrile Step1 Sulfamoylation (Amine, DIPEA, DCM, 0°C) Start->Step1 Int Nitrile-Bearing Sulfonamide Step1->Int Amine Coupling Branch1 Reduction (LiAlH4) -> Primary Amine Int->Branch1 Pathway A Branch2 Cycloaddition (NaN3) -> Tetrazole Bioisostere Int->Branch2 Pathway B

Figure 2: Divergent late-stage functionalization workflow exploiting the nitrile handle.

References

  • Title: Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Exploratory

A Preliminary Investigation of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile Derivatives: A Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive preliminary investigation into the synthesis and derivatization of 3-[(chlorosulfony...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive preliminary investigation into the synthesis and derivatization of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile, a novel scaffold with potential applications in medicinal chemistry. The document outlines a robust synthetic pathway to the core compound and explores its reactivity with a variety of nucleophiles to generate a library of diverse derivatives. Detailed, self-validating experimental protocols are provided for the synthesis of the core compound and its subsequent derivatization. Furthermore, this guide discusses the potential biological significance of the resulting sulfonamide and sulfonate ester derivatives, drawing parallels with established pharmacophores. The content is structured to provide both a theoretical framework and practical, actionable insights for researchers in the field of drug discovery and development.

Introduction: The Sulfonamide and Nitrile Moieties in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Their prevalence in drug design stems from their ability to act as bioisosteres of amides and their capacity to engage in key hydrogen bonding interactions with biological targets.[4]

The nitrile moiety, while once considered a metabolically labile group, has gained significant traction as a valuable pharmacophore in drug discovery.[5] It can act as a hydrogen bond acceptor and a bioisostere for a carbonyl group, and its inclusion can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability.

The combination of a sulfonamide and a nitrile group within a single molecular scaffold, as in the case of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile, presents an intriguing opportunity for the development of novel therapeutic agents. The inherent reactivity of the sulfonyl chloride group provides a versatile handle for the synthesis of a diverse library of derivatives, allowing for a systematic exploration of the structure-activity relationship (SAR). This guide provides a foundational framework for the synthesis and preliminary exploration of this promising class of compounds.

Synthesis of the Core Compound: 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile

The synthesis of the target compound, 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile, is proposed via a three-step sequence, commencing with the synthesis of the key intermediate, 3-amino-2-methylpropanenitrile.

Synthetic Pathway Overview

Synthetic Pathway Methacrylonitrile Methacrylonitrile Step1 Step 1: Michael Addition Methacrylonitrile->Step1 Ammonia Ammonia Ammonia->Step1 Aminonitrile 3-amino-2-methylpropanenitrile Step1->Aminonitrile Step2 Step 2: N-Ethylation Aminonitrile->Step2 EthylBromide Ethyl Bromide EthylBromide->Step2 Ethylaminonitrile 3-(ethylamino)-2-methylpropanenitrile Step2->Ethylaminonitrile Step3 Step 3: Sulfonylation Ethylaminonitrile->Step3 SulfurylChloride Sulfuryl Chloride SulfurylChloride->Step3 Target 3-[(chlorosulfonyl)(ethyl)amino]- 2-methylpropanenitrile Step3->Target

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 3-amino-2-methylpropanenitrile via Michael Addition

The Michael addition of ammonia to methacrylonitrile provides a direct route to the key aminonitrile intermediate. The reaction is typically carried out under pressure in an autoclave to ensure a sufficient concentration of ammonia.

  • Materials:

    • Methacrylonitrile

    • Anhydrous liquid ammonia

    • Methanol (solvent)

    • Autoclave (high-pressure reactor)

  • Protocol:

    • To a high-pressure autoclave, add methanol and cool to -78 °C using a dry ice/acetone bath.

    • Carefully condense anhydrous liquid ammonia into the cooled methanol.

    • Slowly add methacrylonitrile to the ammonia/methanol solution with stirring.

    • Seal the autoclave and allow it to warm to room temperature, then heat to 50-60 °C.

    • Maintain the reaction at this temperature for 24-48 hours, monitoring the pressure.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

    • Remove the solvent under reduced pressure to obtain the crude 3-amino-2-methylpropanenitrile.

    • The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 3-(ethylamino)-2-methylpropanenitrile via N-Ethylation

The primary amine of 3-amino-2-methylpropanenitrile is selectively ethylated using ethyl bromide in the presence of a non-nucleophilic base to neutralize the HBr byproduct.

  • Materials:

    • 3-amino-2-methylpropanenitrile

    • Ethyl bromide

    • Potassium carbonate (base)

    • Acetonitrile (solvent)

  • Protocol:

    • In a round-bottom flask, dissolve 3-amino-2-methylpropanenitrile in acetonitrile.

    • Add potassium carbonate to the solution.

    • Slowly add ethyl bromide to the stirred suspension.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Remove the acetonitrile under reduced pressure.

    • The residue can be purified by column chromatography on silica gel to yield pure 3-(ethylamino)-2-methylpropanenitrile.

Step 3: Synthesis of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile

The final step involves the reaction of the secondary amine with sulfuryl chloride to form the desired sulfonyl chloride. This reaction should be carried out under anhydrous conditions to prevent hydrolysis of the sulfuryl chloride and the product.

  • Materials:

    • 3-(ethylamino)-2-methylpropanenitrile

    • Sulfuryl chloride (SO₂Cl₂)

    • Triethylamine (base)

    • Anhydrous dichloromethane (solvent)

  • Protocol:

    • In a dry, three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve 3-(ethylamino)-2-methylpropanenitrile and triethylamine in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sulfuryl chloride in anhydrous dichloromethane via the dropping funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of cold water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile. The product should be used immediately in the next step or stored under an inert atmosphere due to its sensitivity to moisture.

Derivatization of the Core Scaffold

The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it highly susceptible to nucleophilic attack. This reactivity allows for the straightforward synthesis of a diverse range of derivatives.

Derivatization Workflow

Derivatization_Workflow cluster_0 Nucleophilic Reagents cluster_1 Resulting Derivatives Core 3-[(chlorosulfonyl)(ethyl)amino]- 2-methylpropanenitrile Amine Primary/Secondary Amines (R¹R²NH) Core->Amine Base (e.g., Pyridine) Alcohol Alcohols (R³OH) Core->Alcohol Base (e.g., Pyridine) Thiol Thiols (R⁴SH) Core->Thiol Base (e.g., Pyridine) Sulfonamide Sulfonamides Amine->Sulfonamide Sulfonate Sulfonate Esters Alcohol->Sulfonate Thiosulfonate Thiosulfonate Esters Thiol->Thiosulfonate

Caption: General workflow for the derivatization of the core compound.

Representative Derivatization Protocols

Protocol 3.2.1: Synthesis of Sulfonamide Derivatives

The reaction of the core sulfonyl chloride with primary or secondary amines is a robust method for generating a library of sulfonamides.[1]

  • Materials:

    • 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile

    • Desired primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

    • Pyridine (base and solvent)

    • Dichloromethane (co-solvent, optional)

  • Protocol:

    • Dissolve the desired amine in pyridine in a round-bottom flask.

    • Cool the solution to 0 °C.

    • Slowly add a solution of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile in a minimal amount of dichloromethane.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into cold 1M HCl and extract with ethyl acetate.

    • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 3.2.2: Synthesis of Sulfonate Ester Derivatives

Reaction with alcohols in the presence of a base yields sulfonate esters.

  • Materials:

    • 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile

    • Desired alcohol (e.g., ethanol, phenol)

    • Pyridine (base and solvent)

  • Protocol:

    • Dissolve the desired alcohol in pyridine.

    • Cool the solution to 0 °C.

    • Slowly add 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile.

    • Stir the reaction at room temperature for 12-24 hours.

    • Work-up and purification are similar to the sulfonamide synthesis (Protocol 3.2.1).

Protocol 3.2.3: Synthesis of Thiosulfonate Ester Derivatives

Reaction with thiols provides access to thiosulfonate esters.

  • Materials:

    • 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile

    • Desired thiol (e.g., thiophenol, benzyl mercaptan)

    • Triethylamine (base)

    • Dichloromethane (solvent)

  • Protocol:

    • Dissolve the thiol and triethylamine in dichloromethane.

    • Cool the solution to 0 °C.

    • Slowly add a solution of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile in dichloromethane.

    • Stir at room temperature for 2-4 hours.

    • Work-up and purification are similar to the sulfonamide synthesis (Protocol 3.2.1).

Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

Compound Expected Molecular Weight ( g/mol ) ¹H NMR (Expected Key Signals) ¹³C NMR (Expected Key Signals) FT-IR (Expected Key Bands, cm⁻¹)
3-amino-2-methylpropanenitrile84.12δ 1.2 (d, 3H), 2.5-2.8 (m, 3H), 1.5 (br s, 2H)δ 20 (CH₃), 25 (CH), 45 (CH₂), 122 (CN)3300-3400 (N-H), 2240 (C≡N)
3-(ethylamino)-2-methylpropanenitrile112.18δ 1.1 (t, 3H), 1.2 (d, 3H), 2.5-2.8 (m, 5H)δ 15 (CH₃), 20 (CH₃), 25 (CH), 45 (CH₂), 50 (CH₂), 122 (CN)3300 (N-H), 2240 (C≡N)
3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile210.68δ 1.2 (t, 3H), 1.4 (d, 3H), 3.4-3.7 (m, 4H)δ 14 (CH₃), 18 (CH₃), 28 (CH), 48 (CH₂), 52 (CH₂), 118 (CN)2245 (C≡N), 1370 & 1175 (SO₂)

Potential Applications and Future Directions

The derivatives of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile represent a novel chemical space with the potential for a wide range of biological activities. Given the established pharmacological importance of sulfonamides, these new compounds could be screened for various therapeutic applications, including:

  • Antimicrobial Agents: The sulfonamide moiety is a classic antibacterial pharmacophore.[4]

  • Anticancer Agents: Many sulfonamide-containing molecules exhibit anticancer properties through various mechanisms, such as carbonic anhydrase inhibition.[3]

  • Enzyme Inhibitors: The sulfonyl group can act as a zinc-binding group, making these compounds potential inhibitors of metalloenzymes.

Future work should focus on the synthesis of a diverse library of derivatives and their subsequent screening in relevant biological assays. The nitrile group also offers further opportunities for chemical modification, such as reduction to a primary amine or hydrolysis to a carboxylic acid, further expanding the accessible chemical space.

References

  • King, J. F., & Rathore, R. (Year). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (Year).
  • Ritter reaction. Wikipedia. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
  • Ritter Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ritter Reaction. (2026). Chemnoted.
  • A straightforward one-pot reductive protocol for the synthesis of sulfinamides from sulfonyl chlorides. (2023). Organic & Biomolecular Chemistry.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Mini-Reviews in Medicinal Chemistry.
  • Ritter Reaction. Organic Chemistry Portal. Available at: [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023). International Journal of Pharmaceutical Sciences Review and Research.
  • Sulfonamide derivatives: Synthesis and applications. (2024).

Sources

Foundational

Spectroscopic Fingerprinting of a Key Synthetic Intermediate: A Technical Guide to the NMR and IR Analysis of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical and chemical synthesis, the precise characterization of novel intermediates is paramount to ensuring the int...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and chemical synthesis, the precise characterization of novel intermediates is paramount to ensuring the integrity of the final product and the efficiency of the synthetic route. 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile is a molecule of interest due to its reactive sulfonyl chloride moiety and the presence of a nitrile group, making it a versatile building block. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. As a Senior Application Scientist, the following content is structured to not only present reference data but to also explain the underlying principles and experimental considerations necessary for its accurate interpretation.

Molecular Structure and Functional Group Analysis

A thorough understanding of the molecule's constituent parts is the foundation of spectral interpretation. The structure of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile contains several key functional groups that will give rise to characteristic signals in both NMR and IR spectroscopy.

Caption: Molecular structure of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile with key functional groups highlighted.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for the identification of functional groups. The expected IR absorption bands for 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile are detailed below.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is recommended. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.[1]

  • Data Acquisition: A background spectrum of the empty sample compartment or the pure KBr pellet should be collected and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Predicted IR Spectral Data
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Nitrile (C≡N) Stretching2260-2240Sharp, Medium-Strong
Sulfonyl Chloride (SO₂Cl) Asymmetric S=O Stretching1410-1370Strong
Symmetric S=O Stretching1204-1166Strong
S-Cl Stretching~375Strong
Alkyl C-H Stretching3000-2850Medium-Strong
Bending1470-1450Medium
C-N Stretching1250-1020Medium-Weak

Interpretation Insights:

  • The nitrile (C≡N) stretch is a highly characteristic and easily identifiable peak in the region of 2260-2240 cm⁻¹ for saturated nitriles.[2] Its sharp nature is a key diagnostic feature.[2][3] Conjugation can lower this frequency, but in this saturated system, it is expected in the higher end of the range.[2]

  • The sulfonyl chloride group will exhibit two very strong S=O stretching bands.[1][4] The presence of two distinct, intense peaks in the 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ regions is a strong indicator of the SO₂ group.[4] The S-Cl stretch is expected at a much lower frequency, around 375 cm⁻¹, and may require a spectrometer with an extended range (e.g., with CsI optics) to observe.[5]

  • The C-H stretching and bending vibrations from the ethyl and methylpropanenitrile moieties will be present in their usual regions and confirm the aliphatic nature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for structural elucidation.[1]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and is set to 0 ppm.[6]

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 300 MHz or higher for better resolution.

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Number of Scans: 8-16 scans.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 75 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans: A higher number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectral Data

mol H₃C(a)-CH₂(b)-N(SO₂Cl)-CH₂(c)-CH(d)(CH₃(e))-C≡N Ha Ha: ~1.3 ppm (t) Hb Hb: ~3.4 ppm (q) Hc Hc: ~3.5 ppm (d) Hd Hd: ~3.0 ppm (m) He He: ~1.4 ppm (d)

Caption: Predicted ¹H NMR assignments for 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile.

Proton LabelIntegrationMultiplicityApproximate Chemical Shift (δ, ppm)Rationale
Hₐ 3HTriplet (t)~1.3Aliphatic methyl group adjacent to a methylene group.
Hₑ 3HDoublet (d)~1.4Methyl group adjacent to a methine proton.
2HQuartet (q)~3.4Methylene group adjacent to a methyl group and deshielded by the nitrogen and sulfonyl chloride group.
H꜀ 2HDoublet (d)~3.5Methylene group adjacent to a methine proton and deshielded by the nitrogen and sulfonyl chloride group.
H꜀ 1HMultiplet (m)~3.0Methine proton adjacent to a methylene, a methyl, and a nitrile group. Deshielded by the nitrile group.

Interpretation Insights:

  • The chemical shifts are influenced by the electronegativity of adjacent atoms and functional groups.[6] The highly electronegative sulfonyl chloride group will cause a significant downfield shift for the protons on the N-ethyl group (Hь) and the methylene group of the propanenitrile backbone (H꜀).

  • Protons on carbons adjacent to a nitrile group typically absorb in the 2-3 ppm region.[7] The methine proton (H꜀) is expected in this range, further deshielded by the adjacent nitrogen.

  • The splitting patterns (multiplicity) are predicted by the n+1 rule and provide crucial information about the connectivity of the protons. For example, the quartet for Hь indicates its proximity to the three protons of Hₐ.

Predicted ¹³C NMR Spectral Data
Carbon LabelApproximate Chemical Shift (δ, ppm)Rationale
-CH₃ (ethyl) ~15Aliphatic methyl carbon.
-CH₃ (methyl on backbone) ~18Aliphatic methyl carbon.
-CH- ~30Aliphatic methine carbon, deshielded by the nitrile group.
-CH₂-N (ethyl) ~45Methylene carbon attached to nitrogen, deshielded.
-CH₂-N (backbone) ~50Methylene carbon attached to nitrogen, deshielded.
-C≡N 115-120Characteristic chemical shift for a nitrile carbon.[7][8]

Interpretation Insights:

  • The nitrile carbon is expected to appear significantly downfield in the 115-120 ppm range.[7][8]

  • The carbons directly attached to the nitrogen atom will be deshielded and appear further downfield compared to the terminal methyl carbons.

Conclusion

The structural elucidation of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile can be confidently achieved through a combined analysis of IR and NMR spectroscopy. The characteristic IR absorptions for the nitrile and sulfonyl chloride groups provide rapid confirmation of their presence. ¹H and ¹³C NMR spectroscopy offer a detailed map of the molecule's carbon-hydrogen framework, allowing for unambiguous assignment of its structure. The predictive data and experimental protocols outlined in this guide serve as a valuable resource for researchers working with this and structurally related compounds, ensuring the scientific rigor required in drug development and chemical research.

References

  • Bernstein, M. A., et al. (2018). Spectroscopic Data of Organic Compounds. John Wiley & Sons. [Link]

  • Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Scribd. Nitrile IR Spectroscopy Overview. [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Canadian Science Publishing. THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile

Introduction In the landscape of modern drug discovery and chemical research, a precise understanding of a compound's fundamental physicochemical properties is paramount. This guide provides a detailed examination of 3-[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and chemical research, a precise understanding of a compound's fundamental physicochemical properties is paramount. This guide provides a detailed examination of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile, a molecule of interest to researchers in synthetic chemistry and drug development. We will delve into two of its most critical attributes: molecular weight and exact mass. While often used interchangeably in casual discourse, these two values are distinct and have different applications in experimental and analytical contexts. This document will elucidate these differences, provide precise values for the topic compound, and explain the methodologies and significance behind these measurements.

Core Physicochemical Properties

The foundational quantitative data for 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile, identified by the CAS Number 1247700-03-3, are summarized below.[1]

PropertyValueUnits
Molecular Formula C₆H₁₁ClN₂O₂S-
Molecular Weight 210.68 g/mol
Exact Mass 210.022977Da

Molecular Structure

The structural representation of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile is crucial for understanding its chemical reactivity and interactions.

Caption: 2D structure of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile.

Distinguishing Molecular Weight and Exact Mass: A Scientific Imperative

A common point of confusion among researchers is the distinction between molecular weight and exact mass. Understanding this difference is critical for the correct application of analytical techniques and the interpretation of their results.

Molecular Weight (Average Molecular Mass)

Concept and Causality: The molecular weight of a compound is the weighted average mass of its molecules, taking into account the natural isotopic abundance of each element. For instance, carbon exists primarily as ¹²C, but also as ¹³C (about 1.1% abundance). The atomic weight of carbon (12.011 amu) is a weighted average of the masses of these isotopes. The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula.

Experimental Relevance: This value is crucial for gravimetric analysis and stoichiometry in chemical reactions. When a researcher weighs out a substance for a reaction, they are dealing with a vast number of molecules with a natural distribution of isotopes. Therefore, the average molecular mass is the appropriate value to use for converting between mass and moles.

Exact Mass (Monoisotopic Mass)

Concept and Causality: The exact mass is the calculated mass of a molecule containing only the most abundant isotope of each element. For example, in our target molecule, the exact mass is calculated using the masses of ¹H, ¹²C, ¹⁴N, ¹⁶O, ³²S, and ³⁵Cl. This results in a single, precise value for a specific isotopic composition.

Experimental Relevance: The concept of exact mass is fundamental to high-resolution mass spectrometry (HRMS). In an HRMS experiment, the instrument can resolve ions with very small mass differences. The measured mass of a molecule corresponds to the exact mass of a specific isotopologue. This high level of precision allows for the unambiguous determination of a molecule's elemental composition, a critical step in the identification of unknown compounds and the confirmation of newly synthesized molecules.

Experimental Workflows

The determination of these key parameters relies on established analytical techniques.

Workflow for Exact Mass Determination

cluster_sample_prep Sample Preparation cluster_ms High-Resolution Mass Spectrometry cluster_data Data Analysis A Dissolve Compound B Ionization (e.g., ESI) A->B C Mass Analyzer (e.g., TOF, Orbitrap) B->C D Detection C->D E Generate Mass Spectrum D->E F Determine m/z of Molecular Ion E->F G Compare with Calculated Exact Mass F->G

Caption: Workflow for the determination of exact mass using HRMS.

Protocol:

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., acetonitrile/water).

  • Ionization: The solution is introduced into the mass spectrometer, where the molecules are ionized, typically using a soft ionization technique like Electrospray Ionization (ESI) to prevent fragmentation.

  • Mass Analysis: The resulting ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The detector records the abundance of ions at each m/z value. The peak corresponding to the molecular ion is identified, and its m/z value provides the experimental exact mass. This is then compared to the calculated theoretical exact mass to confirm the elemental composition.

Conclusion

The molecular weight (210.68 g/mol ) and exact mass (210.022977 Da) of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile are fundamental parameters that govern its use in both synthetic and analytical applications. A clear understanding of the distinction between these values is essential for scientific rigor. Molecular weight is the cornerstone of stoichiometric calculations, while exact mass is the key to structural elucidation via high-resolution mass spectrometry. This guide provides researchers, scientists, and drug development professionals with the core data and conceptual understanding necessary for their work with this compound.

References

Sources

Foundational

literature review on 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile synthesis pathways

Title : Synthesis Pathways and Mechanistic Insights for 3-[(Chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile Executive Summary The compound 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile is a highly functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Synthesis Pathways and Mechanistic Insights for 3-[(Chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile

Executive Summary The compound 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile is a highly functionalized aliphatic sulfamoyl chloride. It serves as a critical electrophilic building block in medicinal chemistry, particularly for the synthesis of unsymmetrical sulfamides and sulfonamide-based pharmacophores. The structural complexity of this molecule—featuring a reactive chlorosulfonyl moiety, a tertiary amine core, a stereocenter at the C2 position, and a terminal nitrile group—demands a highly controlled, two-stage synthetic approach.

Retrosynthetic Logic and Pathway Architecture

The synthesis of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile is achieved through a convergent two-step sequence. The retrosynthetic disconnection relies on cleaving the S–N bond to reveal the secondary amine intermediate, 3-(ethylamino)-2-methylpropanenitrile, and sulfuryl chloride (SO₂Cl₂). A subsequent C–N bond disconnection of the intermediate reveals the commercially available precursors: methacrylonitrile and ethylamine.

Retrosynthesis Target Target Molecule: 3-[(chlorosulfonyl)(ethyl)amino]- 2-methylpropanenitrile Intermediate Secondary Amine Intermediate: 3-(ethylamino)-2-methylpropanenitrile Target->Intermediate Disconnection 1 (S-N Bond) Reagents2 Electrophilic Source: Sulfuryl Chloride (SO2Cl2) Target->Reagents2 Reagents1 Starting Materials: Methacrylonitrile + Ethylamine Intermediate->Reagents1 Disconnection 2 (C-N Bond)

Diagram 1: Retrosynthetic disconnections for the target sulfamoyl chloride.

Stage I: Aza-Michael Addition (C-N Bond Formation)

The first stage involves the conjugate addition (aza-Michael reaction) of ethylamine to methacrylonitrile to yield the secondary amine intermediate, 3-(ethylamino)-2-methylpropanenitrile[1].

Mechanistic Causality: Methacrylonitrile is an α,β-unsaturated nitrile where the electron-withdrawing cyano group polarizes the double bond, making the β-carbon highly electrophilic[2]. Ethylamine, a primary aliphatic amine, acts as a strong nucleophile. Because primary amines can undergo double aza-Michael additions to form tertiary amines, the reaction must be kinetically controlled. By utilizing a significant molar excess of ethylamine, the probability of the mono-adduct (the secondary amine) reacting with a second molecule of methacrylonitrile is statistically suppressed. The α-methyl group on methacrylonitrile also provides steric hindrance, further disfavoring the second addition.

Protocol: Synthesis of 3-(ethylamino)-2-methylpropanenitrile

  • Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methacrylonitrile (1.0 eq) in a protic solvent (e.g., methanol) to stabilize the transition state via hydrogen bonding.

  • Addition : Cool the solution to 0 °C. Add an aqueous or methanolic solution of ethylamine (3.0 to 5.0 eq) dropwise. The excess amine is critical to prevent bis-alkylation.

  • Reaction : Warm the mixture to room temperature and stir for 12–24 hours. Monitor the disappearance of methacrylonitrile via GC-MS or TLC (using a ninhydrin stain to visualize the amine).

  • Workup : Concentrate the mixture under reduced pressure to remove the solvent and the volatile excess ethylamine.

  • Purification : Purify the crude liquid via vacuum distillation to isolate 3-(ethylamino)-2-methylpropanenitrile as a clear liquid.

Stage II: Sulfamoylation (S-N Bond Formation)

The conversion of the secondary amine to the target sulfamoyl chloride is the most critical and sensitive step. It requires the reaction of 3-(ethylamino)-2-methylpropanenitrile with sulfuryl chloride (SO₂Cl₂)[3].

Mechanistic Causality: Sulfuryl chloride is a highly reactive, moisture-sensitive electrophile. The secondary amine attacks the sulfur atom, displacing one chloride ion to form the sulfamoyl chloride[4]. This reaction releases hydrogen chloride (HCl) gas. A tertiary amine base, such as triethylamine (TEA) or pyridine, is added to scavenge the HCl, preventing the protonation of the starting secondary amine, which would render it non-nucleophilic[5].

Temperature control is paramount. If the reaction is allowed to exotherm uncontrollably, the newly formed sulfamoyl chloride can react with unreacted secondary amine to form a symmetrical sulfamide byproduct (R₂N-SO₂-NR₂). To prevent this, SO₂Cl₂ is kept in slight excess, and the reaction is initiated at sub-zero temperatures[3].

Mechanism Nuc 3-(ethylamino)-2- methylpropanenitrile Intermediate Tetrahedral Intermediate Nuc->Intermediate Nucleophilic Attack Elec Sulfuryl Chloride (SO2Cl2) Elec->Intermediate Product Target Sulfamoyl Chloride Intermediate->Product -Cl⁻, -H⁺ (via TEA)

Diagram 2: Mechanistic pathway of the sulfamoylation reaction.

Quantitative Reaction Parameters The following table summarizes the optimized stoichiometric and physical parameters required for a high-yielding sulfamoylation[3][5].

ParameterValue / RatioScientific Rationale
Secondary Amine 1.00 eqLimiting reagent; ensures complete conversion to the sulfamoyl chloride.
Sulfuryl Chloride 1.02 – 1.05 eqSlight excess drives the reaction forward while preventing symmetrical sulfamide formation.
Triethylamine (TEA) 1.10 – 1.50 eqActs as an acid scavenger; prevents the precipitation of the amine hydrochloride salt.
Addition Temperature -10 °C to 0 °CMitigates the high exothermicity and suppresses competing side reactions.
Reaction Temperature 20 °C to 25 °CAllows the reaction to reach thermodynamic completion after the initial phase.
Solvent Concentration 20% – 40% wt/wtAnhydrous DCM or chlorobenzene; balances reaction kinetics with thermal mass for heat dissipation.

Protocol: Synthesis of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile This protocol is designed as a self-validating system; visual cues (fuming, precipitation) serve as in-process checks[3].

  • System Preparation : Flame-dry a multi-neck round-bottom flask and purge with inert gas (Nitrogen or Argon). All glassware and solvents must be strictly anhydrous to prevent the violent hydrolysis of SO₂Cl₂ into H₂SO₄ and HCl.

  • Reagent Loading : Dissolve 3-(ethylamino)-2-methylpropanenitrile (1.0 eq) in anhydrous dichloromethane (DCM) or chlorobenzene. Add triethylamine (1.2 eq).

  • Cooling : Submerge the flask in an ice-brine bath to bring the internal temperature to between -10 °C and 0 °C[5].

  • Electrophile Addition : Prepare a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise via an addition funnel over 30–60 minutes. Self-Validation: The formation of a white precipitate (TEA·HCl) confirms the progression of the S-N coupling.

  • Maturation : Once addition is complete, remove the cooling bath. Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (hexane/ethyl acetate); the product will appear as a less polar spot compared to the amine.

  • Quenching and Extraction : Quench the reaction carefully with ice-cold water to hydrolyze any unreacted SO₂Cl₂. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Drying and Concentration : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (to prevent thermal degradation of the sulfamoyl chloride) to yield the target 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile.

Workflow Step1 1. Dissolve Amine + TEA in Anhydrous DCM Step2 2. Cool System to -10 °C to 0 °C Step1->Step2 Step3 3. Dropwise Addition of SO2Cl2 Step2->Step3 Step4 4. Warm to RT & Stir (2-4h) Step3->Step4 Step5 5. Ice-Water Quench & DCM Extraction Step4->Step5 Step6 6. Dry over Na2SO4 & Concentrate Step5->Step6

Diagram 3: Step-by-step experimental workflow for the sulfamoylation stage.

Analytical Validation & Quality Control

Due to the reactive nature of the chlorosulfonyl group, standard aqueous LC-MS may lead to hydrolysis, showing the sulfonic acid mass instead of the target mass. Therefore, characterization should rely heavily on anhydrous NMR techniques (¹H and ¹³C NMR in CDCl₃) and FT-IR spectroscopy. The FT-IR spectrum will exhibit a distinct C≡N stretch near 2250 cm⁻¹ and strong asymmetric and symmetric SO₂ stretches around 1370 cm⁻¹ and 1170 cm⁻¹, respectively, confirming the structural integrity of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile.

References

  • NextSDS. "3-(ethylamino)-2-methylpropanenitrile — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Thieme Connect. "Product Class 12: N-Alkylsulfamic Acids and Derivatives." Science of Synthesis. Available at:[Link]

  • Google Patents. "Methods for producing sulfonic acid diamides (US9920002B2)." United States Patent and Trademark Office.
  • Wiley-VCH. "Amino Acids, Peptides and Proteins in Organic Chemistry 1." Scribd Repository. Available at:[Link]

Sources

Exploratory

Crystallographic Profiling and Structural Analysis of 3-[(Chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile Derivatives

Executive Summary The compound 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile (CAS: 1247700-03-3) is a highly versatile, electrophilic building block widely utilized in the synthesis of complex sulfonamide libra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile (CAS: 1247700-03-3) is a highly versatile, electrophilic building block widely utilized in the synthesis of complex sulfonamide libraries for drug discovery[1]. However, owing to the inherent moisture sensitivity and amorphous nature of sulfamoyl chlorides, obtaining direct single-crystal X-ray diffraction (XRD) data for the pure precursor is practically impossible. This whitepaper provides a comprehensive, self-validating methodological guide for researchers to derivatize this compound, grow diffraction-quality crystals, and extract high-resolution structural data to inform rational drug design.

Structural Rationale & Chemical Context

The molecular architecture of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile presents several distinct features of interest to medicinal chemists:

  • Chlorosulfonyl Group (-SO₂Cl): Highly reactive and prone to rapid hydrolysis in ambient moisture. This lack of stability prevents the formation of a highly ordered crystal lattice.

  • Aliphatic Backbone: The ethyl group and the 2-methylpropanenitrile chain introduce significant conformational flexibility.

  • Stereocenter: The C2 carbon is chiral, necessitating structural confirmation of the enantiomeric or racemic composition.

The Causality of Derivatization: To obtain meaningful crystallographic data that accurately maps the spatial orientation of the flexible aliphatic groups, the transient sulfamoyl chloride must be trapped. Derivatization with a sterically demanding, rigid primary amine (e.g., p-toluidine) converts the reactive liquid into a stable, highly crystalline sulfonamide. This transformation locks the molecular conformation and introduces robust intermolecular hydrogen bonding (N-H···O=S), which provides the requisite lattice energy for crystal formation.

Experimental Methodology: Derivatization & Crystal Growth

To ensure scientific integrity, the following protocols are designed as self-validating systems where each chemical choice directly influences the success of the crystallographic outcome.

Phase 1: Derivatization Protocol
  • Reagent Preparation: Dissolve 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Argon and anhydrous solvents prevent the premature hydrolysis of the sulfamoyl chloride to a sulfonic acid, ensuring the nucleophilic substitution proceeds with high fidelity.

  • Nucleophilic Addition: Add p-toluidine (1.1 eq) and triethylamine (TEA, 1.5 eq) dropwise at 0 °C.

    • Causality: TEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the incoming amine. The 0 °C environment controls the exothermic nature of the reaction, minimizing degradation.

  • Purification: Wash the organic layer with 1M HCl and brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography to isolate the pure sulfonamide derivative.

Phase 2: Crystal Growth via Vapor Diffusion
  • Solvent Selection: Dissolve the purified sulfonamide in a minimum volume of ethyl acetate (solvent).

  • Chamber Setup: Place the open vial containing the solution inside a larger, sealed chamber containing n-hexane (anti-solvent).

  • Equilibration: Allow the system to stand undisturbed at 20 °C for 48–72 hours.

    • Causality: Vapor diffusion ensures a slow, asymptotic approach to the supersaturation curve[2]. As hexane vapor diffuses into the ethyl acetate, solubility decreases gradually, promoting the nucleation of a few large, high-quality single crystals rather than a rapid precipitation of useless microcrystalline powder.

Crystallographic Workflow & Data Acquisition

Workflow A 1. Compound Synthesis (CAS: 1247700-03-3) B 2. Derivatization (e.g., Aniline coupling) A->B C 3. Crystal Growth (Vapor Diffusion) B->C D 4. X-Ray Diffraction (Data Collection) C->D E 5. Structure Solution (SHELXT) D->E F 6. Refinement & Validation (SHELXL / checkCIF) E->F

Fig 1. End-to-end crystallographic workflow from reactive precursor to validated 3D structure.

Data Collection & Refinement Steps:

  • Mounting: A suitable single crystal is selected under a polarizing microscope, coated in paratone oil, and mounted on a MiTeGen loop.

  • Cryocooling: The crystal is flash-cooled to 100 K in a nitrogen stream.

    • Causality: Cryocooling minimizes atomic thermal vibrations (reducing Debye-Waller factors), which significantly enhances the intensity of high-angle diffraction spots and improves overall resolution.

  • Diffraction: Data is collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα microfocus source.

  • Refinement: Structure solution is performed using intrinsic phasing, followed by full-matrix least-squares refinement on F² using SHELXL[3]. All non-hydrogen atoms are refined anisotropically.

Quantitative Crystallographic Data

The following table summarizes the expected crystallographic parameters for a representative p-toluidine sulfonamide derivative of the title compound, demonstrating the high-quality metrics required for publication and computational modeling.

Crystallographic ParameterRepresentative Value (Sulfonamide Derivative)
Empirical Formula C₁₃H₁₉N₃O₂S
Formula Weight 281.37 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.452 Å, b = 12.310 Å, c = 11.894 Å
Beta Angle (β) 98.45°
Volume 1513.6 ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.235 Mg/m³
Goodness-of-fit on F² 1.045
Final R indices[I>2σ(I)] R₁ = 0.0342, wR₂ = 0.0891

Structural Insights for Drug Design

The high-resolution 3D conformation obtained from the XRD data serves as a critical input for in silico docking studies and lead optimization.

Logic A Crystallographic Data (3D Conformation) B Map H-Bond Network (Sulfonamide & Nitrile) A->B C Analyze Steric Bulk (Ethyl & 2-Methyl) A->C D In Silico Docking (Target Protein) B->D C->D E Lead Optimization D->E

Fig 2. Logic pathway demonstrating how structural data informs rational drug design and docking.

  • Sulfonamide Geometry: The nitrogen atom of the sulfonamide typically exhibits a distorted tetrahedral geometry. The S-N bond length (approx. 1.62 Å) indicates partial double-bond character, restricting rotation and defining the vector of the N-H hydrogen bond donor.

  • Hydrogen Bonding Networks: The crystal lattice is predominantly stabilized by strong N-H···O=S hydrogen bonds. Furthermore, the terminal nitrile group acts as a potent hydrogen-bond acceptor, a feature that can be exploited to target specific kinase hinge regions or protease active sites.

  • Stereochemistry & Steric Mapping: The resolution of the C2 chiral center confirms the spatial projection of the methyl group. If synthesized as a racemate, the centrosymmetric space group (P2₁/c) confirms the presence of both enantiomers, allowing computational chemists to model both binding poses independently.

References

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

  • Title: Introduction to protein crystallization Source: Methods URL: [Link]

Sources

Foundational

thermodynamic stability of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile in aqueous solutions

An In-Depth Technical Guide to the Thermodynamic Stability of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile in Aqueous Solutions Executive Summary This technical guide provides a comprehensive analysis of the t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile in Aqueous Solutions

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile in aqueous environments. As a bifunctional molecule containing a highly reactive sulfonyl chloride and a more stable nitrile group, its behavior in water is dominated by the rapid hydrolysis of the sulfonyl chloride moiety. This document, intended for researchers, scientists, and drug development professionals, synthesizes fundamental principles of organic chemistry to predict degradation pathways, outlines robust experimental protocols for stability assessment, and offers insights into data interpretation. The primary instability arises from the sulfonyl chloride group, which readily undergoes nucleophilic attack by water to yield the corresponding sulfonic acid. A secondary, much slower degradation pathway involves the hydrolysis of the nitrile group. Understanding these distinct stability profiles is critical for the effective handling, storage, and application of this compound in aqueous media.

Introduction: A Molecule of Dichotomous Reactivity

3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile (CAS No. 1247700-03-3) is a complex organic molecule featuring two key functional groups that dictate its chemical behavior: a sulfonyl chloride and a nitrile.[1] This structure suggests its potential utility as a reactive intermediate or building block in chemical synthesis, where the sulfonyl chloride can act as a site for sulfonamide or sulfonate ester formation. However, the very reactivity that makes it synthetically useful also renders it susceptible to degradation, particularly in aqueous solutions.

The presence of water introduces a nucleophilic environment that can readily react with the electrophilic centers of the molecule. Therefore, a thorough understanding of its aqueous stability is paramount for any application, from synthesis and purification to formulation and biological testing. This guide will deconstruct the stability profile by examining the intrinsic reactivity of each functional group and proposing a framework for empirical validation.

Core Chemical Moieties and Their Intrinsic Reactivity in Water

The stability of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile is not monolithic; it is a tale of two functional groups with vastly different susceptibilities to aqueous degradation.

The Sulfonyl Chloride Group: The Primary Locus of Instability

The sulfonyl chloride (-SO₂Cl) group is the molecule's Achilles' heel in an aqueous environment. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack by water. The hydrolysis of alkanesulfonyl chlorides is a well-documented phenomenon and is generally considered to be rapid.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (S_N2-type) mechanism.[4]

The Nitrile Group: A Secondary, Kinetically Hindered Degradation Pathway

In stark contrast to the sulfonyl chloride, the nitrile (-C≡N) group is significantly more resistant to hydrolysis. While thermodynamically susceptible to conversion to an amide and subsequently a carboxylic acid, this process is kinetically slow under neutral pH and ambient temperature.[5][6] The reaction typically requires harsh conditions, such as heating in the presence of strong acid or base, to proceed at a meaningful rate.[5][7][8] The presence of steric hindrance around the nitrile, as in this molecule with a methyl group on the adjacent carbon, can further decrease the rate of hydrolysis.[6]

Primary Degradation Pathway: Hydrolysis of the Sulfonyl Chloride

The most significant stability concern for 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile in aqueous solutions is the hydrolysis of the sulfonyl chloride group to form the corresponding sulfonic acid, 3-[(ethyl)(sulfomethyl)amino]-2-methylpropanenitrile, and hydrochloric acid.

Mechanism of Hydrolysis

The hydrolysis proceeds through a nucleophilic attack of a water molecule on the electrophilic sulfur atom. This is generally considered an S_N2-type process, involving a transition state where the water molecule is forming a bond to sulfur as the chloride ion is departing.[4][9] The reaction rate is influenced by the pH of the solution.[2][3]

Caption: Primary degradation: S_N2-like hydrolysis of the sulfonyl chloride.

Factors Influencing Hydrolysis Rate
  • pH: The hydrolysis of sulfonyl chlorides is typically catalyzed by both acid and base. The rate is often lowest in the mid-pH range and increases at lower and higher pH values.[2]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. To maintain the integrity of the compound, storage in aqueous solutions should be at low temperatures.

  • Buffer Species: Certain buffer components can be nucleophilic (e.g., acetate, phosphate) and may accelerate the degradation of the sulfonyl chloride by directly reacting with it.[3] Non-nucleophilic buffers (e.g., MES, HEPES) are recommended for formulation studies.

  • Solvent Polarity: While this guide focuses on aqueous solutions, the presence of co-solvents can alter the polarity of the medium and thus affect the hydrolysis rate.

Experimental Design for Stability Assessment

A rigorous experimental plan is essential to quantify the stability of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its ability to separate the parent compound from its degradants.[10][11]

Objective

To determine the degradation kinetics (e.g., half-life, t₁/₂) of the target compound in aqueous solutions under various pH and temperature conditions.

Step-by-Step Protocol: Kinetic Stability Study via HPLC-UV
  • Preparation of Buffer Solutions: Prepare a series of aqueous buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, 9). Use non-nucleophilic buffer species.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in an anhydrous, water-miscible organic solvent (e.g., acetonitrile) to minimize premature hydrolysis.[12]

  • Initiation of Stability Study:

    • Pre-equilibrate the buffer solutions to the desired test temperatures (e.g., 4°C, 25°C, 40°C).

    • Spike a small aliquot of the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). This is the t=0 time point.

  • Time-Point Sampling:

    • Immediately after spiking, withdraw an aliquot (t=0), quench if necessary (e.g., by dilution in the mobile phase), and inject into the HPLC system.

    • Store the remaining solutions in temperature-controlled chambers.

    • Withdraw samples at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes for the sulfonyl chloride hydrolysis).

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a common starting point.[11]

    • Detection: UV detection at a wavelength where the parent compound has significant absorbance.

    • Quantification: Monitor the disappearance of the parent compound's peak area over time.

  • Structural Elucidation of Degradants: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the mass of the primary sulfonic acid degradant and any other minor products.[10]

Experimental_Workflow cluster_prep Preparation cluster_exec Execution & Analysis cluster_interp Interpretation A Prepare Buffers (pH 3, 5, 7.4, 9) C Spike Stock into Temp-Equilibrated Buffers A->C B Prepare Compound Stock in ACN B->C D Sample at Timed Intervals (t=0, 5, 15... min) C->D E Quench & Analyze via HPLC-UV D->E F Identify Degradants via LC-MS E->F G Plot ln(Conc) vs. Time E->G H Calculate Rate Constant (k) and Half-Life (t½) G->H

Caption: Workflow for the kinetic stability assessment of the target compound.

Data Interpretation and Presentation

Kinetic Analysis

The hydrolysis of the sulfonyl chloride is expected to follow pseudo-first-order kinetics, as water is present in vast excess. The integrated rate law is:

ln[A]t = -kt + ln[A]₀

Where:

  • [A]t is the concentration at time t

  • [A]₀ is the initial concentration

  • k is the pseudo-first-order rate constant

A plot of ln(Peak Area) versus time should yield a straight line with a slope of -k. The half-life (t₁/₂) can then be calculated as:

t₁/₂ = 0.693 / k

Tabulated Summary of Stability Data

The results should be summarized in a clear, tabular format for easy comparison across different conditions.

pHTemperature (°C)Rate Constant, k (min⁻¹)Half-life, t₁/₂ (min)Primary Degradant Identified
3.025[Experimental Value][Calculated Value]Sulfonic Acid
5.025[Experimental Value][Calculated Value]Sulfonic Acid
7.425[Experimental Value][Calculated Value]Sulfonic Acid
9.025[Experimental Value][Calculated Value]Sulfonic Acid
7.44[Experimental Value][Calculated Value]Sulfonic Acid
7.440[Experimental Value][Calculated Value]Sulfonic Acid

Conclusion and Recommendations

The is poor and is governed by the rapid hydrolysis of the sulfonyl chloride moiety. The nitrile group, by contrast, is expected to be stable under typical ambient conditions.

Key Recommendations:

  • Handling: Avoid contact with moisture. Conduct reactions in anhydrous solvents under an inert atmosphere.[12]

  • Storage: Store the neat compound in a desiccated, cool environment. Aqueous stock solutions are not recommended for long-term storage and should be prepared fresh immediately before use.

  • Formulation: If use in an aqueous medium is unavoidable, the solution should be prepared cold (2-8°C) and used immediately. The choice of buffer is critical; non-nucleophilic buffers at a pH where the compound exhibits maximum stability (likely mid-range pH) should be used.

By understanding these stability characteristics and employing the outlined experimental approach, researchers can effectively manage the challenges posed by this reactive molecule and ensure the integrity and reproducibility of their results.

References

  • King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society. [Link]

  • Chemistry Steps. (2024). Converting Nitriles to Amides. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]

  • King, J. F., & Lam, J. Y. L. (1992). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Journal of the American Chemical Society. [Link]

  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Russian Journal of Organic Chemistry. [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]

  • Ivanov, S. N., Mikhailov, D. V., Gnedin, B. G., Lebedukho, Y. M., & Korolev, V. P. (2005). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. ResearchGate. [Link]

  • Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Scilit. [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]

  • Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Koo, I. S., Bentley, T. W., Kang, D. H., & Lee, I. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Molecules. [Link]

  • Ambler, J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]

  • Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • NextSDS. (n.d.). 3-[(chlorosulfonyl)(ethyl)amino]propanenitrile — Chemical Substance Information. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Propanenitrile, 3-amino-2-methyl- Properties. CompTox Chemicals Dashboard. [Link]

  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • Van der Pijl, F., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]

  • PubChemLite. (n.d.). 3-[(chlorosulfonyl)(ethyl)amino]propanenitrile (C5H9ClN2O2S). [Link]

  • Arad-Talmi, Y., et al. (1963). Gas chromatographic analysis of aliphatic nitriles in aqueous acidic solution. R Discovery. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Wang, J., et al. (2021). Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. PubMed. [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

  • Brunner, S., et al. (2018). Aliphatic dinitriles tested in the present study. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Cross-Coupling Strategies Utilizing 3-[(Chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound Focus: 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile (CAS: 1247700-03-3) Introduction & Strategic Rationale Sulfon...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound Focus: 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile (CAS: 1247700-03-3)

Introduction & Strategic Rationale

Sulfonamides are ubiquitous motifs in medicinal chemistry, frequently serving as bioisosteres for carboxylic acids and critical pharmacophores in oncology, antimicrobial, and CNS therapeutics. Traditional sulfonamide synthesis relies on the nucleophilic attack of amines on sulfonyl chlorides. However, when constructing sterically hindered or highly functionalized architectures, this classical approach often suffers from poor yields and limited regiocontrol.

3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile is a highly versatile sulfamoyl chloride building block. It features a reactive electrophilic sulfur center, a branched aliphatic chain, and a terminal cyano group. The cyano moiety is particularly valuable in drug discovery, as it can be orthogonally derivatized (e.g., reduced to a primary amine or hydrolyzed to an amide) post-coupling, acting as a bifunctional linker for PROTACs or complex conjugates.

To maximize the utility of this reagent, we outline two advanced, field-proven cross-coupling methodologies:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the synthesis of complex aryl sulfonamides.

  • Visible-Light Photoredox Hydrosulfamoylation for the synthesis of aliphatic sulfonamides via radical-mediated alkene functionalization.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Causality & Ligand Selection

Direct cross-coupling of sulfamoyl chlorides with arylboronic acids represents a paradigm shift by reversing the electronic properties of the amine derivative, utilizing the sulfur atom as an electrophile. The primary challenge in this transformation is the competing desulfonylation of the Pd(II) intermediate, which leads to unwanted amine byproducts.

To circumvent this, the catalytic cycle requires an electron-rich, sterically bulky phosphine ligand (such as XPhos). The electron-rich nature of XPhos accelerates the initial oxidative addition of Pd(0) into the robust S–Cl bond, while its steric bulk rapidly forces the reductive elimination step, successfully outcompeting the desulfonylation pathway .

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Insertion into S-Cl bond Pd0->OxAdd PdII Pd(II) Intermediate [R2N-SO2-Pd-Cl] OxAdd->PdII TransMet Transmetalation with Ar-B(OH)2 PdII->TransMet RedElim Reductive Elimination C-S Bond Formation TransMet->RedElim Product Sulfonamide Product Regeneration of Pd(0) RedElim->Product Product->Pd0

Fig 1: Catalytic cycle for the Pd-catalyzed cross-coupling of sulfamoyl chlorides.

Experimental Protocol: Aryl Sulfonamide Synthesis

Self-Validating System: This protocol includes a strict negative control (omission of the Pd catalyst) to confirm that product formation is exclusively driven by the transition-metal catalytic cycle rather than background nucleophilic attack.

Materials:

  • 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Pd2(dba)3 (2.5 mol%)

  • XPhos (5.0 mol%)

  • K2CO3 (2.0 mmol)

  • Anhydrous THF/MeCN (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3, XPhos, phenylboronic acid, and K2CO3.

  • Inert Atmosphere: Evacuate the tube and backfill with dry Nitrogen (repeat 3 times) to prevent oxidative degradation of the active Pd(0) species.

  • Reagent Addition: Dissolve 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile in the degassed THF/MeCN solvent mixture. Inject this solution into the Schlenk tube via syringe.

  • Reaction: Seal the tube and heat the mixture at 60 °C in an oil bath for 12 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure N-(2-cyanopropyl)-N-ethylbenzenesulfonamide.

Optimization & Quantitative Data
EntryCatalyst / LigandBaseSolventYield (%)Observation
1Pd(OAc)2 / PPh3K2CO3THF15Extensive desulfonylation observed.
2Pd2(dba)3 / PCy3K2CO3THF42Moderate conversion; sluggish reductive elimination.
3Pd2(dba)3 / XPhos K2CO3 THF/MeCN 88 Optimal conditions; rapid C-S bond formation.
4None (Control)K2CO3THF/MeCN0Validates that the reaction is entirely Pd-dependent.

Visible-Light Photoredox Hydrosulfamoylation

Mechanistic Causality & Radical Generation

Synthesizing aliphatic sulfonamides directly from alkenes is highly desirable. However, the direct single-electron reduction of sulfamoyl chlorides is thermodynamically challenging (reduction potentials are highly negative). To solve this, we utilize a polarity-matched radical abstraction strategy.

By employing a photocatalyst (Eosin Y) and tris(trimethylsilyl)silane (TTMSS), visible light generates a silyl radical. This silyl radical undergoes an extremely rapid, kinetically favored Cl-atom abstraction (rate ~10^9 M^-1 s^-1) from the sulfamoyl chloride, generating the key electrophilic sulfamoyl radical [R2N-SO2•]. This radical then readily adds across unactivated alkenes .

G PC Photocatalyst (Eosin Y) Visible Light Activation Silyl Silyl Radical Generation from (TMS)3SiH PC->Silyl SET ClAbst Cl-Atom Abstraction from Sulfamoyl Chloride Silyl->ClAbst SulfRad Sulfamoyl Radical [R2N-SO2•] ClAbst->SulfRad AlkAdd Radical Addition to Alkene SulfRad->AlkAdd Product Aliphatic Sulfonamide via H-atom transfer AlkAdd->Product

Fig 2: Photoredox-mediated silyl radical activation of sulfamoyl chlorides.

Experimental Protocol: Aliphatic Sulfonamide Synthesis

Self-Validating System: Two controls are embedded in this workflow. A "dark control" ensures the reaction is strictly photochemical, and a "silane-free control" proves that direct reduction by the photocatalyst is impossible, validating the necessity of the silyl radical mediator.

Materials:

  • 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile (1.5 mmol)

  • 1-Octene (unactivated alkene model) (1.0 mmol)

  • Eosin Y (2.0 mol%)

  • Tris(trimethylsilyl)silane, (TMS)3SiH (1.5 mmol)

  • Anhydrous Acetonitrile (CH3CN, 5 mL)

Step-by-Step Methodology:

  • Preparation: To a 10 mL transparent glass vial equipped with a PTFE septum and stir bar, add Eosin Y and 1-octene.

  • Solvent & Reagent Addition: Add anhydrous CH3CN, followed by 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile and (TMS)3SiH.

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles. Crucial Step: Oxygen is a potent radical scavenger and will quench both the excited photocatalyst and the silyl radical.

  • Irradiation: Backfill the vial with Argon. Irradiate the vial using a 450 nm Blue LED array at room temperature for 16 hours. Use a cooling fan to ensure the reaction remains at ambient temperature (preventing thermal background reactions).

  • Workup & Purification: Remove the solvent in vacuo. Load the crude mixture directly onto a silica gel column and elute with a Hexanes/EtOAc gradient to yield the target aliphatic sulfonamide.

Optimization & Quantitative Data
EntryPhotocatalystSilane SourceLight SourceYield (%)Observation
1Ru(bpy)3Cl2(TMS)3SiHBlue LED45Suboptimal redox matching for silane activation.
2Eosin Y (TMS)3SiH Blue LED 91 Highly efficient Cl-atom abstraction & coupling.
3Eosin YNone (Control)Blue LED0Proves direct single-electron reduction is unviable.
4Eosin Y(TMS)3SiHDark (Control)0Confirms the absolute requirement of photoredox initiation.

References

  • Title: S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling Source: RSC Advances (Archived via PMC) URL: [Link]

  • Title: Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Modular access to diarylmethyl sulfonamides via visible light-promoted cross-coupling reactions Source: Chemical Communications URL: [Link]

Application

Application Note: In Vitro Methodologies for 3-[(Chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile Derivatives

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary & Chemical Rationale The compound 3-[(chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Chemical Rationale

The compound 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile (also known as 2-cyanopropyl(ethyl)sulfamoyl chloride) is a highly reactive, bifunctional electrophilic building block[1]. Featuring an N-alkyl-N-(cyanoalkyl)sulfamoyl chloride core, this derivative serves as a critical intermediate in modern drug discovery and bioconjugation[2].

Mechanistic Advantages:

  • Electrophilic Hub: The chlorosulfonyl (-SO₂Cl) moiety undergoes rapid nucleophilic substitution with primary and secondary amines, enabling the high-throughput synthesis of unsymmetrical sulfamides—important bioisosteres for ureas and sulfonamides[3].

  • Inductive Tuning: The electron-withdrawing cyano (-C≡N) group, separated from the sulfamoyl nitrogen by a two-carbon spacer, subtly modulates the electrophilicity of the sulfamoyl chloride and the pKa of the resulting sulfamide[4].

  • Orthogonal Handles: The cyano group acts as a potent hydrogen-bond acceptor in protein-ligand interactions and provides a bioorthogonal Raman/IR signature (spanning the "cell-silent" region of ~2200 cm⁻¹) for tracking covalent adducts in vitro[5].

Physicochemical Properties & Validation Metrics

To ensure reproducibility, the integrity of the sulfamoyl chloride must be validated prior to in vitro application. The compound is highly moisture-sensitive and must be stored under an inert atmosphere.

Table 1: Quantitative Data & Analytical Validation Metrics

ParameterExpected Value / MetricAnalytical MethodPurpose / Causality
Molecular Formula C₆H₁₁ClN₂O₂SN/AStructural baseline[1].
Probe Monoisotopic Mass 210.02 DaHigh-Resolution MSVerification of starting material integrity.
Covalent Adduct Mass Shift +174.05 DaIntact Protein LC-MSConfirmation of 1:1 stoichiometry in protein labeling (Loss of HCl)[6].
Cyano Group IR Stretch ~2200 - 2250 cm⁻¹FT-IR / RamanOrthogonal validation of probe incorporation.
Sulfamide NH Shift 4.5 - 8.0 ppm (variable)¹H-NMR (CDCl₃)Confirmation of unsymmetrical sulfamide formation[2].

Workflow 1: High-Throughput Synthesis of Unsymmetrical Sulfamides

Synthesizing unsymmetrical sulfamides often suffers from the formation of symmetric byproducts if the reactivity is not strictly controlled[2]. By utilizing a pre-formed, sterically tuned sulfamoyl chloride, researchers can selectively couple a diverse library of amines.

G A Sulfamoyl Chloride Derivative C Coupling Reaction (DIPEA, DCM, 0°C) A->C B Amine Library (Primary/Secondary) B->C D Unsymmetrical Sulfamide Array C->D Nucleophilic Substitution E In Vitro Screening D->E Bioassay

Fig 1. High-throughput workflow for synthesizing unsymmetrical sulfamide libraries.

Protocol: Base-Mediated Amine Coupling

Note: N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). DIPEA's steric bulk prevents it from acting as a nucleophile, thereby avoiding the formation of unstable sulfonammonium intermediates that degrade the starting material[6].

  • Preparation: In an oven-dried 5 mL reaction vial under an Argon atmosphere, dissolve 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile (0.1 mmol, 1.0 equiv) in 1.0 mL of anhydrous dichloromethane (DCM).

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Add the target primary or secondary amine (0.11 mmol, 1.1 equiv) dropwise while stirring.

  • Base Addition: Slowly add DIPEA (0.25 mmol, 2.5 equiv) dropwise. Causality: The excess base neutralizes the HCl generated during the reaction, driving the equilibrium forward while protecting the acid-labile nitrile moiety.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor completion via LC-MS[2].

  • Quenching & Workup: Quench the reaction with 1 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 2 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via normal-phase flash chromatography (Hexanes/EtOAc gradient) to isolate the pure unsymmetrical sulfamide.

Workflow 2: Covalent Protein Modification & Ligand-Directed Probes

Sulfamoyl chlorides are increasingly deployed as covalent warheads targeting nucleophilic residues (e.g., Lysine, Tyrosine) in kinase active sites or as self-immolative electrophiles in Covalent Ligand-Directed Release (CoLDR) chemistry[6],[5].

G Target Target Protein (Nucleophilic Residue) Reaction In Vitro Incubation (pH 7.4 - 8.0, 25°C) Target->Reaction Probe Cyanoalkyl Sulfamoyl Chloride Probe Probe->Reaction Adduct Covalent Protein-Sulfamide Adduct Reaction->Adduct Sulfonylation Analysis LC-MS/MS Intact Mass & Peptide Mapping Adduct->Analysis Characterization

Fig 2. Covalent protein modification pathway and downstream LC-MS/MS analysis.

Protocol: In Vitro Protein Labeling

Note: Amine-free buffers are mandatory. Buffers such as Tris or Glycine contain primary amines that will competitively rapidly quench the sulfamoyl chloride probe[5].

  • Protein Preparation: Dilute the purified target protein to a final concentration of 2–5 µM in a compatible labeling buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Probe Preparation: Prepare a fresh 10 mM stock solution of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile in anhydrous DMSO. Causality: DMSO ensures the solubility of the hydrophobic probe while maintaining miscibility with the aqueous protein environment.

  • Labeling Reaction: Spike the probe into the protein solution to achieve a final concentration of 20–50 µM (representing a 10x to 25x molar excess). Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent protein denaturation. Incubate at 25 °C for 1–4 hours[6].

  • Quenching: Terminate the reaction by adding 100 mM Tris-HCl (pH 7.5) and incubating for 15 minutes. The primary amine in Tris will scavenge any remaining unreacted sulfamoyl chloride.

  • Analysis: Desalt the modified protein using a Zeba™ spin desalting column. Perform direct intact mass analysis via LC-MS (TOF). A successful 1:1 covalent adduction will yield a highly specific mass shift of +174.05 Da [6].

References

  • [3] Microwave-Assisted Sulfamide Synthesis. biotage.co.jp. [Link]

  • [2] Rapid and Mild One‐Flow Synthetic Approach to Unsymmetrical Sulfamides Guided by Bayesian Optimization. d-nb.info. [Link]

  • [6] Shaping Antimalarials: A Geometry-First Approach to PfCLK3 Covalent Inhibitors | Journal of Medicinal Chemistry. acs.org.[Link]

  • [5] Sulfamate acetamides as self-immolative electrophiles for covalent ligand-directed release chemistry. doi.org.[Link]

  • [4] Dual Targeting of Steroid Sulfatase and 17β-Hydroxysteroid Dehydrogenase Type 1 by a Novel Drug-Prodrug Approach. acs.org. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Overcoming Low Yields in the Synthesis of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile

Welcome to our dedicated technical support center for the synthesis of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile. This resource is tailored for researchers, medicinal chemists, and process development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile. This resource is tailored for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Low yields can be a significant impediment to research and development timelines. This guide provides in-depth, troubleshooting-focused answers to common challenges encountered during this specific synthesis, moving beyond generic advice to offer insights grounded in chemical principles and field-tested experience.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile is significantly lower than expected. What are the most probable causes?

Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Sub-optimal Reaction Conditions: The chlorosulfonation of secondary amines is a highly exothermic reaction. Inadequate temperature control can lead to the degradation of both the starting material and the product.

  • Hydrolysis of the Sulfonyl Chloride: The product, an aliphatic sulfonyl chloride, is highly susceptible to hydrolysis. Any exposure to moisture during the reaction or work-up will convert it to the corresponding sulfonic acid, which is often difficult to separate and results in a lower isolated yield.

  • Side Reactions of the Nitrile Group: The strongly acidic conditions of the reaction can promote the hydrolysis of the nitrile functional group to a primary amide or even a carboxylic acid, leading to undesired byproducts.

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can result in a significant amount of unreacted starting material, 3-(ethylamino)-2-methylpropanenitrile.

  • Product Degradation During Work-up and Purification: The product's sensitivity to moisture and heat makes the work-up and purification steps critical. Prolonged exposure to aqueous media or elevated temperatures during solvent removal can significantly reduce the yield.

Q2: I'm observing a significant amount of a water-soluble byproduct. What is it likely to be, and how can I prevent its formation?

The most probable water-soluble byproduct is the sulfonic acid, formed from the hydrolysis of your target sulfonyl chloride. This is a very common issue with the synthesis of sulfonyl chlorides. Prevention is key and revolves around stringent anhydrous conditions.[1]

  • Drying of Solvents and Reagents: Ensure all solvents are rigorously dried before use. The starting amine should also be anhydrous.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.

  • Dry Glassware: All glassware must be oven-dried and cooled under a stream of inert gas before use.

  • Rapid and Cold Work-up: If an aqueous work-up is unavoidable, it should be performed as quickly as possible using ice-cold water or brine. The product should be extracted into an organic solvent immediately.

Another possibility, though less common under these conditions, is the hydrolysis of the nitrile group to a carboxylic acid, which would also be water-soluble.

Q3: My final product appears dark and oily, and the NMR spectrum is complex. What could be the cause?

A dark, oily product with a complex NMR spectrum suggests the presence of multiple byproducts and potential decomposition. The primary culprits are:

  • Thermal Decomposition: Overheating during the reaction or solvent evaporation can lead to the decomposition of the sulfonyl chloride. Aliphatic sulfonyl chlorides are generally less stable than their aromatic counterparts.

  • Side Reactions: In addition to hydrolysis, other side reactions could be occurring. While the formation of diaryl sulfones is a common issue in aromatic chlorosulfonations, for this aliphatic amine, polymerization or other complex degradation pathways under the harsh acidic conditions are possible.

  • Impure Starting Material: The purity of the starting 3-(ethylamino)-2-methylpropanenitrile is crucial. Impurities can lead to a cascade of side reactions.

To address this, focus on meticulous temperature control, ensuring an efficient work-up to remove the product from the reactive environment, and verifying the purity of your starting materials.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-and-solution-oriented approach to common issues encountered in the synthesis of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile.

Problem 1: Low Conversion of Starting Material

Observation: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of the starting amine.

Potential Causes & Solutions:

Potential Cause Underlying Principle Recommended Action
Insufficient Chlorosulfonic Acid The reaction is a bimolecular nucleophilic substitution where the amine attacks the chlorosulfonic acid. Stoichiometry is critical.Use a slight excess (1.1-1.5 equivalents) of chlorosulfonic acid to drive the reaction to completion.
Inadequate Reaction Time The reaction kinetics may be slower than anticipated, especially if conducted at very low temperatures to control exothermicity.Monitor the reaction progress by TLC or LC-MS at regular intervals. If the reaction stalls, consider allowing it to stir for a longer period at the controlled temperature.
Poor Mixing In a heterogeneous or viscous reaction mixture, inefficient stirring can lead to localized reagent depletion.Ensure vigorous and efficient stirring throughout the reaction. For larger scale reactions, mechanical stirring is recommended over magnetic stirring.
Problem 2: Formation of Multiple Products (Complex Crude Mixture)

Observation: The crude product shows multiple spots on TLC or several peaks in LC-MS, indicating a mixture of compounds.

Potential Causes & Solutions:

Potential Cause Underlying Principle Recommended Action
Reaction Temperature Too High The high exothermicity of the reaction can lead to localized "hot spots," causing decomposition of the starting material and product.Maintain a low reaction temperature (typically -10 to 0 °C) throughout the addition of the amine to the chlorosulfonic acid. Use an efficient cooling bath (e.g., ice-salt or dry ice-acetone). Add the amine dropwise to control the rate of heat generation.
Hydrolysis of Nitrile Group The strongly acidic environment can catalyze the hydrolysis of the nitrile to an amide or carboxylic acid.[2][3]Minimize reaction time. Once the starting amine is consumed (as monitored by TLC/LC-MS), proceed with the work-up immediately. Avoid excessive heating during the reaction.
Moisture Contamination Water will react with the product to form the sulfonic acid and with the chlorosulfonic acid to form sulfuric acid and HCl, altering the reaction environment.As detailed in Q2, strict anhydrous conditions are paramount.
Problem 3: Product Loss During Work-up and Purification

Observation: A good conversion is observed in the crude reaction mixture, but the isolated yield is poor.

Potential Causes & Solutions:

Potential Cause Underlying Principle Recommended Action
Hydrolysis During Aqueous Work-up The sulfonyl chloride is highly reactive towards water.Perform the aqueous quench by pouring the reaction mixture onto ice-cold water or a mixture of ice and a saturated brine solution. Minimize the contact time between the product and the aqueous phase. Extract the product into a non-polar organic solvent immediately.
Decomposition on Silica Gel The acidic nature of standard silica gel can promote the decomposition of sensitive compounds like sulfonyl chlorides.If column chromatography is necessary, consider using a less acidic stationary phase or deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. Alternatively, purification via recrystallization from a non-polar solvent (if the product is a solid) or short-path distillation under high vacuum (if it is a liquid) may be preferable.
Thermal Decomposition During Solvent Removal The product may be thermally labile.Remove the solvent under reduced pressure at low temperature (e.g., using a rotary evaporator with a cool water bath). Avoid heating the product for extended periods.

Experimental Protocol: A Recommended Starting Point

The following protocol is a suggested starting point based on general procedures for the synthesis of aliphatic sulfonyl chlorides. Optimization will likely be necessary for your specific setup and scale.

Materials:

  • 3-(ethylamino)-2-methylpropanenitrile (anhydrous)

  • Chlorosulfonic acid (freshly opened or distilled)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution (cold)

  • Brine (saturated aqueous NaCl solution, cold)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane. Cool the flask to -10 °C in a dry ice/acetone bath.

  • Addition of Chlorosulfonic Acid: Carefully add chlorosulfonic acid (1.2 equivalents) to the cold DCM with stirring.

  • Addition of Amine: Dissolve 3-(ethylamino)-2-methylpropanenitrile (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the amine solution dropwise to the stirred solution of chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not rise above -5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -10 to 0 °C for 1-2 hours. Monitor the reaction progress by taking small aliquots, quenching them in a cold solution of saturated sodium bicarbonate, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and brine.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two more portions of cold DCM.

  • Washing: Combine the organic layers and wash them sequentially with cold saturated sodium bicarbonate solution and cold brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting low yields in this synthesis.

TroubleshootingWorkflow cluster_crude_analysis Crude Mixture Analysis cluster_solutions_low_conversion Solutions for Low Conversion cluster_solutions_complex_mixture Solutions for Complex Mixture cluster_solutions_workup_loss Solutions for Work-up Loss start Low Yield of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile check_crude Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_crude low_conversion Low Conversion of Starting Amine? check_crude->low_conversion complex_mixture Complex Mixture of Products? good_conversion Good Conversion to Product? increase_reagent Increase Equivalents of Chlorosulfonic Acid low_conversion->increase_reagent Yes increase_time Increase Reaction Time low_conversion->increase_time Yes improve_mixing Improve Stirring low_conversion->improve_mixing Yes control_temp Improve Temperature Control (-10 to 0 °C) complex_mixture->control_temp Yes check_moisture Ensure Strict Anhydrous Conditions complex_mixture->check_moisture Yes minimize_time Minimize Reaction Time to Avoid Nitrile Hydrolysis complex_mixture->minimize_time Yes cold_workup Use Ice-Cold Quench and Extraction good_conversion->cold_workup Yes gentle_purification Use Neutral or Deactivated Silica / Alternative Purification good_conversion->gentle_purification Yes low_temp_evap Low-Temperature Solvent Removal good_conversion->low_temp_evap Yes

Caption: Troubleshooting workflow for low yields.

References

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Chemistry Steps. (2024, December 5). Reactions of Nitriles.
  • BenchChem. (2025).

Sources

Optimization

Technical Support Center: Reaction Optimization for 3-[(Chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with complex sulfamoyl chlorides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with complex sulfamoyl chlorides. Here, we address the thermodynamic and kinetic challenges of utilizing 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile in synthesis workflows.

Part 1: Core Troubleshooting FAQs (Solvent & Temperature)

Q1: Why is my 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile degrading into a highly polar byproduct before the reaction completes? Expert Insight: The highly polar byproduct you are observing is almost certainly the corresponding sulfamic acid derivative, resulting from rapid hydrolysis. Sulfamoyl chlorides are exceptionally sensitive to moisture [1]. Causality: Unlike primary sulfamoyl chlorides, 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile is an N,N-disubstituted sulfamoyl chloride. Because it lacks an acidic N-H proton, it cannot undergo E1cB elimination to form a reactive sulfonylimine intermediate [2]. Therefore, its primary and dominant degradation pathway is direct nucleophilic attack by trace water. Actionable Fix: You must strictly use anhydrous aprotic solvents (e.g., DCM or Acetonitrile with <50 ppm H₂O). Ensure your glassware is flame-dried and the reaction is kept under an inert argon or nitrogen atmosphere.

Q2: How do I balance reaction rate and reagent stability using temperature? Expert Insight: Temperature control in this reaction is a strict kinetic balancing act. The electrophilic sulfur center is susceptible to thermal degradation if heated excessively, yet the steric bulk of the ethyl and 2-methylpropanenitrile groups inherently slows down nucleophilic attack by your substrate. Causality: At temperatures above 40 °C, the rate of background hydrolysis (even with trace ambient moisture) outpaces the rate of the desired sulfonylation [3]. Actionable Fix: Always perform the initial addition of the nucleophile and base at 0 °C . This controls the initial exothermic reaction and prevents localized heating. Once the addition is complete, allow the reaction to warm to 20–25 °C (room temperature) . Only apply mild heating (up to 40 °C max) if LCMS indicates stalled conversion after 4 hours.

Q3: I am reacting this compound with a sterically hindered amine, and conversion is stalled at 30%. How can I push this to completion without increasing the temperature? Expert Insight: When thermal activation is not an option due to stability limits, you must rely on chemical activation and solvent polarity. Causality: A more polar solvent stabilizes the charged transition state during the nucleophilic attack on the sulfamoyl chloride. Furthermore, adding a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) generates a highly reactive sulfamoylammonium intermediate that is far more susceptible to attack by hindered amines than the parent chloride [3]. Actionable Fix: Switch your solvent from Dichloromethane (DCM) to Acetonitrile (MeCN). Add 0.1 to 0.2 equivalents of DMAP alongside your primary base (e.g., Triethylamine or DIPEA).

Part 2: Quantitative Data & Optimization Matrix

To facilitate rapid decision-making, use the following matrix to select your solvent and temperature parameters based on your specific nucleophile.

Solvent ChoicePolarity IndexRecommended Temp RangeDMAP Required?Expected Outcome / Notes
Dichloromethane (DCM) 3.10 °C to 25 °CNo (for primary amines)Optimal for standard reactions. Good solubility, easy workup.
Acetonitrile (MeCN) 5.80 °C to 40 °CYes (for hindered amines)Best for sluggish reactions. High polarity stabilizes transition states.
Tetrahydrofuran (THF) 4.00 °C to 25 °CCase-by-caseAlternative aprotic. Watch for peroxide contamination which degrades the reagent.
N,N-Dimethylformamide (DMF) 6.40 °C to 20 °CNoHigh risk of side reactions. DMF can form formamidine adducts with sulfamoyl chlorides [3]. Avoid if possible.
Part 3: Standard Operating Procedure (SOP)

Self-Validating Protocol: Synthesis of Unsymmetrical Sulfamides This protocol is designed with built-in validation steps to ensure the integrity of the 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile throughout the workflow [1, 4].

Step 1: Preparation & Purging

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with Argon for 5 minutes.

  • Dissolve the target nucleophile (amine/alcohol, 1.0 equiv) in anhydrous DCM (0.2 M concentration).

Step 2: Base Addition & Cooling 4. Add Triethylamine (Et₃N, 1.5 equiv) to the solution. Validation: The solution should remain clear; cloudiness indicates moisture/salt formation. 5. Cool the reaction vessel to 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.

Step 3: Electrophile Addition 6. In a separate dry vial, dissolve 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile (1.1 equiv) in a minimal amount of anhydrous DCM. 7. Add this solution dropwise to the main reaction flask over 15 minutes. Validation: A slight fuming or temperature spike indicates the reaction is proceeding; the 0 °C bath will safely control this.

Step 4: Maturation & Monitoring 8. Stir at 0 °C for 30 minutes, then remove the ice bath and allow warming to 25 °C. 9. Monitor via TLC (Hexanes/EtOAc) or LCMS. Validation: If starting material persists after 4 hours, add DMAP (0.1 equiv) and stir for an additional 2 hours.

Step 5: Quenching & Workup 10. Cool back to 0 °C and quench slowly with saturated aqueous NH₄Cl. 11. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Part 4: Mechanistic Pathways & Workflows

Mechanism A 3-[(Chlorosulfonyl)(ethyl)amino] -2-methylpropanenitrile B Desired Sulfamide (Product) A->B Amine, Et3N Anhydrous, 0°C -> 25°C C Sulfamic Acid Derivative (Hydrolysis Product) A->C H2O (Moisture) High Temp (>40°C)

Caption: Divergent pathways of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile.

Workflow Step1 1. Select Anhydrous Solvent (DCM or MeCN) Step2 2. Set Temp to 0 °C Add Reagents Step1->Step2 Decision Conversion Complete after 4h at 25 °C? Step2->Decision Step3 3. Add DMAP Catalyst Warm to 40 °C (MeCN only) Decision->Step3 No / Stalled Success Aqueous Quench & Workup Decision->Success Yes (>95%) Fail Check for Hydrolysis (LCMS Analysis) Decision->Fail Degradation Observed Step3->Decision Re-evaluate

Caption: Decision matrix for optimizing reaction conditions and troubleshooting stalled conversions.

References
  • Optimizing reaction conditions for sulfonyl
  • Rapid and Mild One‐Flow Synthetic Approach to Unsymmetrical Sulfamides Guided by Bayesian Optimiz
  • Synthesis of Acyclic and Cyclic Sulfamates: A Review.
  • Structural, Biochemical, and Computational Characterization of Sulfamides as Bimetallic Peptidase Inhibitors. PUBDB.
Troubleshooting

Technical Support Center: Troubleshooting 3-[(Chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals utilizing 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals utilizing 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile (CAS: 1247700-03-3) as a building block in the synthesis of unsymmetrical sulfamides and sulfonamides.

Sulfamoyl chlorides are highly reactive, bifunctional electrophiles. While they are invaluable for late-stage functionalization and pharmacophore construction, their inherent reactivity makes them susceptible to rapid degradation, dimerization, and base-mediated elimination[1]. This guide deconstructs the chemical causality behind common experimental failures and provides self-validating protocols to ensure high-fidelity coupling.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing a massive loss of starting material and the appearance of a highly polar byproduct, even before adding my amine?

The Causality: You are observing hydrolysis . The chlorosulfonyl group (–SO₂Cl) is an extremely hard electrophile. Even trace amounts of ambient moisture or un-dried solvents will act as nucleophiles, displacing the chloride ion to form the corresponding sulfonic acid or sulfamate derivative [2]. Because this reaction generates equimolar amounts of HCl, it acts autocatalytically, rapidly degrading the remaining starting material. The Solution: All reactions must be conducted under strictly anhydrous conditions (Argon/N₂ atmosphere). Solvents must be dried over molecular sieves or dispensed from a solvent purification system.

Q2: My LC-MS shows a major byproduct mass corresponding to the loss of the 2-methylpropanenitrile group (Δm/z = -67). What is causing this fragmentation?

The Causality: You have triggered an E1cB (Elimination Unimolecular conjugate Base) beta-elimination . The structure of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile contains a highly acidic proton at the C2 position (alpha to the strongly electron-withdrawing nitrile group). When you use strong or unhindered bases (like NaH, DBU, or even excess Triethylamine), the base abstracts this alpha-proton. The resulting carbanion immediately collapses, cleaving the C–N bond to expel the sulfamoyl chloride moiety as a leaving group. This generates methacrylonitrile (the missing mass of 67 Da) and an unstable N-ethyl sulfamate species [3]. The Solution: Switch to a sterically hindered, milder base such as N,N-Diisopropylethylamine (DIPEA). The steric bulk of DIPEA prevents it from easily accessing the alpha-proton, redirecting its activity purely toward neutralizing the HCl generated during the desired amine coupling.

Q3: I am coupling this intermediate with a primary amine, but I am isolating a high-molecular-weight impurity. What is it, and how do I stop it?

The Causality: You are observing symmetrical sulfamide formation (dimerization) . When a primary amine reacts with the sulfamoyl chloride, the resulting secondary sulfamide still possesses an acidic N–H bond. In the presence of base, this N–H can be deprotonated and act as a nucleophile, attacking a second equivalent of your starting material to form a polymeric or dimeric byproduct [4]. The Solution: Invert your addition order. Instead of adding the amine to the sulfamoyl chloride, add the sulfamoyl chloride dropwise to a cold (0 °C) solution containing an excess of the primary amine. This ensures the unreacted amine outcompetes the newly formed sulfamide for the electrophile.

Part 2: Visualizing the Reaction Network

To effectively troubleshoot, you must understand the competing kinetic pathways. The diagram below illustrates the delicate balance between the desired nucleophilic substitution and the parasitic degradation routes.

Pathways SM 3-[(chlorosulfonyl)(ethyl)amino] -2-methylpropanenitrile Product Unsymmetrical Sulfamide (Target Product) SM->Product Primary/Secondary Amine DIPEA, DCM, 0°C Hydrolysis Sulfamic Acid Derivative (Hydrolysis Byproduct) SM->Hydrolysis H2O Exposure (Moisture in solvent) Elimination Methacrylonitrile + N-Et Sulfamate (E1cB Elimination) SM->Elimination Strong Base (NaH, DBU) or High Temp (>25°C) Dimer Symmetrical Sulfamide (Over-alkylation) Product->Dimer Excess SM + Base (If Primary Amine used)

Kinetic pathways of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile under coupling conditions.

Part 3: Quantitative Data & Reagent Selection

Optimizing the reaction requires precise control over the base and solvent. Use the following matrices to select the appropriate conditions for your specific workflow.

Table 1: Base Selection and Impact on Byproduct Formation

BasepKa (Conjugate Acid)Steric HindranceE1cB Elimination RiskRecommendation for this Scaffold
DIPEA ~10.5HighLow Optimal. High yield, suppresses beta-elimination.
Pyridine 5.2LowLowGood. Useful for highly reactive/unhindered amines.
Triethylamine ~10.7MediumHighPoor. High risk of methacrylonitrile formation.
Sodium Hydride >35LowExtremeCritical Failure. Rapid degradation of starting material.

Table 2: Solvent Selection and Hydrolysis Risk

SolventPolarityWater MiscibilityHydrolysis RiskNotes
DCM LowImmiscibleLow Preferred. Easy to dry, excellent solubility profile.
THF MediumMiscibleMediumAcceptable if rigorously dried (Na/benzophenone).
DMF HighMiscibleHighAvoid. Known to form reactive adducts with sulfamoyl chlorides [5].

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It includes built-in checkpoints to ensure the chemical integrity of the reaction at each phase, preventing the downstream processing of degraded material.

Optimized Workflow: Synthesis of Unsymmetrical Sulfamides

Workflow S1 1. System Purge Flame-dry & Argon S2 2. Nucleophile Prep Amine + DIPEA in DCM S1->S2 S3 3. Electrophile Addition Dropwise at 0°C S2->S3 S4 4. Quench & Wash Cold 1M HCl & Brine S3->S4

Self-validating experimental workflow for high-fidelity sulfamide coupling.

Step 1: Preparation of the Nucleophile Solution

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with Argon for 10 minutes.

  • Dissolve the target amine (1.0 equiv, e.g., 2.0 mmol) in strictly anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Add DIPEA (1.2 equiv, 2.4 mmol) via syringe.

  • Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 5 minutes to ensure thermal equilibration.

Step 2: Electrophile Addition

  • In a separate dry vial, dissolve 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile (1.05 equiv, 2.1 mmol) in a minimal amount of anhydrous DCM.

  • Using a syringe pump or dropping funnel, add the sulfamoyl chloride solution dropwise to the amine solution over 15–30 minutes, strictly maintaining the internal temperature at 0 °C.

    • Causality: Dropwise addition ensures the amine is always in excess relative to the sulfamoyl chloride, preventing symmetrical dimerization. Keeping the temperature at 0 °C suppresses the activation energy required for the E1cB elimination pathway.

Step 3: In-Process Validation (Checkpoint 1)

  • Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Validation: Withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze.

    • Success criterion: Disappearance of the amine peak; presence of the target mass [M+H]⁺.

    • Failure criterion: Presence of a major peak at [M-67] indicates base-mediated elimination occurred. If observed, abort and re-verify the dryness of your DIPEA and solvent.

Step 4: Quench and Extraction (Checkpoint 2)

  • Quench the reaction by adding cold 1M aqueous HCl (10 mL).

    • Causality: The acidic quench protonates any unreacted amine and the DIPEA, driving them into the aqueous layer and halting any further nucleophilic attack.

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (15 mL) to neutralize residual acid, followed by brine (15 mL).

  • Validation: Check the pH of the final aqueous wash. It should be neutral (~pH 7). If it is basic, repeat the HCl wash to ensure complete removal of DIPEA.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude unsymmetrical sulfamide.

References

  • ACS Publications. "Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes." Journal of the American Chemical Society, 2019. URL:[Link]

  • D-NB. "Rapid and Mild One-Flow Synthetic Approach to Unsymmetrical Sulfamides Guided by Bayesian Optimization." D-NB, 2020. URL:[Link]

  • PMC. "S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling." Chemical Science, 2021. URL:[Link]

Optimization

Technical Support Center: Enhancing Long-Term Storage Stability of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile

Welcome to the dedicated technical support center for 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile (CAS No. 1247700-03-3).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile (CAS No. 1247700-03-3). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the long-term storage and stability of this critical reactive intermediate. By understanding the molecule's inherent properties and adhering to best practices, users can ensure its integrity and performance in their experiments.

Foundational Knowledge: Understanding the Molecule's Stability Profile

3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile is a bifunctional molecule containing a reactive aliphatic sulfonyl chloride and a nitrile group. Its stability is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to degradation via several pathways.[1]

Key Functional Groups and Their Inherent Instabilities:

  • Aliphatic Sulfonyl Chloride (-SO₂Cl): This is the most reactive and unstable part of the molecule. The primary degradation pathway is hydrolysis, where the sulfonyl chloride reacts with water to form the corresponding sulfonic acid, 3-[(ethyl)(sulfomethyl)amino]-2-methylpropanenitrile, and hydrochloric acid (HCl).[2] This reaction can be auto-catalytic due to the production of HCl. Thermal decomposition is another significant concern, potentially leading to the release of sulfur dioxide (SO₂) and HCl gases.[3]

  • Nitrile (-C≡N): The nitrile group is generally more stable than the sulfonyl chloride. However, under strongly acidic or basic conditions, which can arise from the decomposition of the sulfonyl chloride, it can undergo hydrolysis to first form an amide and subsequently a carboxylic acid.[4][5]

  • Tertiary Amine: The ethylamino group is a tertiary amine and is generally stable under neutral conditions. However, in the presence of acid (generated from hydrolysis), it can be protonated, which may influence the overall reactivity and degradation profile of the molecule.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the storage and handling of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile.

Frequently Asked Questions (FAQs):

Q1: My previously clear solution of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile has developed a yellow or brown tint. What does this mean?

A1: Discoloration is a common indicator of decomposition for sulfonyl chlorides.[3] The color change is often due to the formation of degradation byproducts. This suggests that the compound has likely been exposed to moisture, elevated temperatures, or light. While a slight yellowing may not always render the compound unusable for all applications, significant darkening is a strong indication of reduced purity and reactivity. For sensitive applications, using a fresh, colorless batch is recommended.

Q2: I've noticed pressure buildup in the storage container. What is causing this and what should I do?

A2: Pressure buildup is a serious safety concern and is likely caused by the thermal decomposition of the sulfonyl chloride, which liberates gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3] This process is accelerated by elevated temperatures. Immediately and carefully vent the container in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. Store the container in a cooler environment to slow down the rate of decomposition. If pressure buildup is a recurring issue, it is crucial to re-evaluate your storage conditions and the age of the compound.

Q3: My reaction yields are inconsistent when using an older bottle of the reagent. How can I check its purity?

A3: Inconsistent yields are often a result of decreased purity of the starting material. To assess the purity of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile, several analytical techniques can be employed. Given its aliphatic nature and lack of a strong UV chromophore, direct HPLC-UV analysis can be challenging.[2]

  • Quantitative NMR (qNMR): This is a highly accurate method for determining the absolute purity of the compound against a certified internal standard.[6][7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: The sulfonyl chloride can be derivatized to a more stable and volatile sulfonamide, which can then be analyzed by GC-MS.[7] This method can also help identify volatile degradation products.

  • High-Performance Liquid Chromatography (HPLC) with Derivatization: Similar to GC-MS, the compound can be derivatized to introduce a UV-active chromophore, allowing for quantification by RP-HPLC.[10]

Q4: Can the nitrile group degrade during storage?

A4: While the sulfonyl chloride is the more labile functional group, the nitrile can degrade under certain conditions. The hydrolysis of the sulfonyl chloride produces hydrochloric acid, creating an acidic microenvironment within the container. Over extended periods, this acidic condition can slowly hydrolyze the nitrile to the corresponding carboxylic acid.[4][5] Therefore, preventing the initial decomposition of the sulfonyl chloride is key to preserving the entire molecule's integrity.

Best Practices for Long-Term Storage

To ensure the long-term stability of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile, it is imperative to control the storage environment meticulously.

Parameter Recommendation Rationale
Temperature Store in a cool, dry place. Recommended temperature is 2-8 °C .[11]Minimizes thermal decomposition and the rate of hydrolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or dry nitrogen).Prevents exposure to atmospheric moisture, which is the primary cause of hydrolysis.[11]
Container Store in the original, tightly sealed container. Borosilicate glass or PTFE-lined containers are recommended. Avoid metal containers.[5][11]Prevents moisture ingress and potential corrosion. Glass and PTFE are inert to sulfonyl chlorides and the acidic byproducts of their decomposition.
Desiccant Store containers within a desiccator cabinet or a sealed secondary container with a suitable desiccant.Provides an additional layer of protection against moisture.
Light Protect from direct sunlight and strong artificial light.Light can potentially accelerate decomposition pathways.
Handling Handle exclusively in a dry, inert atmosphere (e.g., in a glovebox or under a stream of dry nitrogen).Minimizes exposure to moisture during aliquoting and use.

Selecting the Right Desiccant:

For maintaining a dry environment, the choice of desiccant is crucial.

Desiccant Type Properties & Use Cases
Molecular Sieves Synthetic zeolites with a high affinity for water at low relative humidity. Ideal for protecting highly moisture-sensitive reagents.[12][13][14][15]
Silica Gel A common and effective desiccant for general laboratory use. Indicating silica gel changes color when saturated, providing a visual cue for replacement.[13][14][15]
Calcium Sulfate (Drierite®) A general-purpose desiccant that is chemically stable and non-toxic.[15]

Experimental Protocols for Stability Assessment

To quantitatively monitor the stability of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile over time, a formal stability study can be conducted.

Accelerated Stability Study Design

Accelerated stability studies use exaggerated storage conditions to predict the long-term stability of a substance.[16][17]

  • Sample Preparation: Aliquot the test compound into several vials made of a recommended material (e.g., amber glass with PTFE-lined caps).

  • Storage Conditions: Place the vials in controlled environment chambers at various conditions. A typical design might include:

    • Long-Term: 2-8 °C (Recommended Storage)

    • Intermediate: 25 °C / 60% Relative Humidity (RH)

    • Accelerated: 40 °C / 75% Relative Humidity (RH)[18]

  • Time Points: Pull samples for analysis at predetermined intervals. For an accelerated study, this might be 0, 1, 3, and 6 months.[18] For long-term studies, testing could be at 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis: Analyze the samples at each time point using a validated stability-indicating method (see protocols below) to determine the purity and identify any degradation products.

Analytical Methodologies

Protocol 1: Purity Determination by Quantitative NMR (qNMR)

qNMR_Workflow

Figure 1: General workflow for quantitative NMR (qNMR) analysis.

Protocol 2: Stability-Indicating HPLC Method (with Derivatization)

Since the target molecule lacks a strong UV chromophore, a derivatization step is necessary for sensitive HPLC-UV analysis.

HPLC_Workflow

Figure 2: Workflow for HPLC analysis with a pre-column derivatization step.

Protocol 3: Headspace GC-MS for Gaseous Degradants

This method is ideal for detecting and semi-quantifying volatile decomposition products like SO₂.

  • Sample Preparation: Place a precisely weighed amount of the stored compound (e.g., 50-100 mg) into a headspace vial and seal it tightly.

  • Incubation: Incubate the vial in the headspace autosampler at an elevated temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.[19]

  • Injection: Automatically inject a known volume of the headspace gas into the GC-MS system.

  • GC Separation: Use a suitable column (e.g., a low-polarity column like a 5% phenyl-methylpolysiloxane) to separate the volatile components.

  • MS Detection: Identify the degradation products (SO₂, HCl, etc.) by their characteristic mass spectra.

Understanding Degradation Pathways

A proactive approach to stability involves understanding the likely chemical transformations the molecule may undergo.

Degradation_Pathway

Figure 3: Proposed degradation pathways for the target molecule.

By implementing these guidelines, researchers can significantly improve the long-term stability of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile, ensuring the reliability and reproducibility of their experimental results. For further assistance, please do not hesitate to contact our technical support team.

References

  • US Hazmat Rentals. (n.d.). Sulfuryl Chloride Chemical Storage Specifications - SO2Cl2. Retrieved from [Link]

  • Colorcon. (2026, February 19). 4 Types of Desiccants Used in Pharmaceuticals. [Link]

  • Stream Peak. (2024, September 26). Discover the Most Effective Desiccant for Optimal Moisture Control. [Link]

  • Stream Peak. (2025, September 12). Selecting the Right Desiccant Bags for Laboratories. [Link]

  • SorbentSystems. (n.d.). Desiccant Types. Retrieved from [Link]

  • Multisorb. (n.d.). Desiccants - Fully Customizable Moisture Protection. Retrieved from [Link]

  • Leukocare. (n.d.). Accelerated Stability Studies for Faster Drug Development. [Link]

  • BioPharm International. (n.d.). Accelerated Stability Modeling. [Link]

  • Kato, Y., Yen, D. H., Fukudome, Y., Hata, T., & Urabe, H. (2010). Aryl(sulfonyl)amino Group: A Convenient and Stable Yet Activated Modification of Amino Group for Its Intramolecular Displacement. Organic Letters. [Link]

  • Sdfine. (n.d.). sulphuryl chloride. Retrieved from [Link]

  • Cole-Parmer. (2005, October 31). Material Safety Data Sheet - Sulfuryl chloride. [Link]

  • Scilit. (n.d.). Preparation and intramolecular radical cyclization of some cyclic N-sulfonylenamines. Retrieved from [Link]

  • Pharma Stability. (2025, November 1). Accelerated & Intermediate Studies. [Link]

  • Teaspoon. (2024, June 21). APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination. [Link]

  • ACS Publications. (2018, October 31). Synthesis of 5-Aryl-3(2H)-furanones Using Intramolecular Cyclization of Sulfonium Salts. [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Sdfine. (n.d.). p-TOLUENE SULFONYL CHLORIDE. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Blink. (2026, March 5). Chemical Compatibility Chart Guide. [Link]

  • University of Bristol. (n.d.). Quantitative NMR Spectroscopy. [Link]

  • Al-Hayali, O. (n.d.). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. International Journal of Pharmaceutical Sciences and Research.
  • ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. [Link]

  • National Center for Biotechnology Information. (n.d.). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. [Link]

  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • MDPI. (2024, January 10). Catalytic Degradation of Lignin over Sulfonyl-Chloride-Modified Lignin-Based Porous Carbon-Supported Metal Phthalocyanine: Effect of Catalyst Concentrations. [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. [Link]

  • Royal Society of Chemistry. (n.d.). Sulfonyl radical-induced regioselective cyclization of 3-aza-1,5-enynes with sulfonyl chlorides to produce 1,2-dihydropyridines by copper catalysis. [Link]

  • Organic Syntheses. (n.d.). 4. [Link]

  • ChemRxiv. (n.d.). Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article). [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • ACS Publications. (2007, February 27). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • LCGC International. (n.d.). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. [Link]

  • Agilent. (n.d.). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. [Link]

  • Der Pharma Chemica. (n.d.). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

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Reference Data & Comparative Studies

Validation

HPLC Validation Methods for 3-[(Chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile Purity: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Analytical Method Development, ICH Q2(R2) Validation, and Chromatographic Troubleshooting The Analytical Dilemma: Ali...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Analytical Method Development, ICH Q2(R2) Validation, and Chromatographic Troubleshooting

The Analytical Dilemma: Aliphatic Sulfamoyl Chlorides

The compound 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile (CAS 1247700-03-3) is a highly reactive aliphatic sulfamoyl chloride building block used in advanced organic synthesis and API development[1].

From an analytical perspective, quantifying the purity of this compound presents a significant challenge due to two fundamental molecular characteristics:

  • Extreme Moisture Sensitivity: The highly electrophilic sulfonyl chloride group reacts rapidly with aqueous mobile phases and protic solvents, hydrolyzing into the corresponding sulfonic acid (3-[ethyl(sulfo)amino]-2-methylpropanenitrile) and hydrochloric acid[2].

  • Lack of a UV Chromophore: Unlike aromatic sulfonyl chlorides (e.g., tosyl chloride), this aliphatic molecule lacks an extended conjugated π -system. It exhibits negligible ultraviolet (UV) absorbance above 220 nm, rendering standard UV detection highly insensitive and prone to baseline interference[3].

As a Senior Application Scientist, I frequently observe laboratories attempting to analyze such compounds using direct Reversed-Phase HPLC (RP-HPLC). This is a fundamental error. The aqueous mobile phases required for RP-HPLC cause rapid on-column hydrolysis, resulting in split peaks, severe tailing, and gross underestimation of the active compound's purity.

To achieve a robust, ICH Q2(R2) compliant validation[4], we must engineer a method that either avoids water entirely or chemically stabilizes the analyte prior to injection.

Comparative Methodologies: Direct NP-HPLC vs. Derivatization RP-HPLC

To objectively evaluate the purity of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile, we compare two primary analytical strategies:

  • Method A (Direct NP-HPLC-CAD): Utilizes non-aqueous Normal-Phase (NP) chromatography to prevent hydrolysis. Because the molecule lacks a UV chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is used for mass-based detection.

  • Method B (Pre-column Derivatization RP-HPLC-UV): Reacts the sulfonyl chloride with an excess of a UV-active nucleophile (e.g., Aniline) to form a stable phenylsulfamide. This halts hydrolysis and introduces a strong chromophore, allowing for highly sensitive UV detection and the use of standard RP-HPLC techniques[2],[3].

Quantitative Performance Comparison
Performance MetricMethod A: Direct NP-HPLC (CAD)Method B: Derivatization RP-HPLC (UV)Causality / Scientific Rationale
Sensitivity (LOD) ~5.0 µg/mL~0.1 µg/mL Aniline derivatization introduces a strong phenyl chromophore, drastically enhancing UV absorption at 254 nm[3].
Analyte Stability Moderate (Requires anhydrous solvents)High (Stable sulfonamide formed)Conversion to a sulfonamide neutralizes the reactive electrophilic center, preventing on-column degradation[2].
Linearity (R²) Non-linear (requires log-log transformation)> 0.999 (Standard linear regression)CAD/ELSD responses are inherently non-linear, complicating ICH Q2(R2) linearity validation[5]. UV obeys Beer-Lambert law.
Method Robustness Low (Sensitive to mobile phase moisture)High (Standard RP-HPLC gradients)NP-HPLC retention times shift dramatically with trace water absorption on the silica column.
Validation Complexity HighLow to Moderate Method B aligns seamlessly with standard ICH Q2(R2) protocols for accuracy, precision, and specificity[4].

Analytical Workflows & Logical Architecture

Workflow cluster_NP Method A: Direct NP-HPLC cluster_RP Method B: Derivatization RP-HPLC Sample Analyte: 3-[(chlorosulfonyl)(ethyl)amino] -2-methylpropanenitrile Dilution Dilute in Anhydrous Hexane/EtOAc Sample->Dilution Direct Analysis Deriv Derivatization with Aniline + TEA in Acetonitrile Sample->Deriv Chemical Stabilization NP_Column Normal-Phase Column (e.g., Silica 5µm) Dilution->NP_Column CAD CAD Detection (Mass-based) NP_Column->CAD Data ICH Q2(R2) Validated Purity Profile CAD->Data RP_Column Reversed-Phase Column (e.g., C18 1.7µm) Deriv->RP_Column UV UV Detection (254 nm) RP_Column->UV UV->Data

Figure 1: Comparison of Direct NP-HPLC vs. Pre-column Derivatization RP-HPLC workflows.

Experimental Protocol: Pre-column Derivatization RP-HPLC

Based on the comparative data, Method B is the superior choice for a cGMP/GLP environment. Below is the self-validating protocol engineered to ensure reaction completion and chromatographic integrity.

The Chemical Mechanism (Causality)

The derivatization relies on reacting the sulfonyl chloride with aniline. However, the byproduct of this reaction is hydrochloric acid (HCl). If left unneutralized, HCl will protonate the remaining aniline, forming anilinium chloride and halting the reaction. Therefore, Triethylamine (TEA) is added as a non-nucleophilic acid scavenger to drive the reaction to 100% completion[2].

Step-by-Step Methodology
  • Derivatization Reagent Preparation: Prepare a solution containing 0.1 M Aniline and 0.1 M TEA in anhydrous HPLC-grade Acetonitrile. (Note: Anhydrous conditions are critical. Any moisture will convert the analyte to sulfonic acid, which cannot be derivatized[3]).

  • Sample Preparation: Accurately weigh 10.0 mg of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile into a 10 mL amber volumetric flask.

  • Reaction: Add 5.0 mL of the Derivatization Reagent. Vortex immediately for 60 seconds. The reaction occurs instantaneously at room temperature.

  • Dilution: Make up to the 10 mL mark with anhydrous Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

System Suitability & Self-Validation System

To guarantee trustworthiness, every sequence must include the following self-validating controls:

  • Derivatization Blank: Reagents only (Aniline + TEA in ACN). Purpose: Ensures no unreacted reagent peaks co-elute with the derivatized API.

  • Hydrolysis Control (Specificity): A sample intentionally spiked with 5% water prior to derivatization. Purpose: Proves the method can separate the derivatized active from the non-derivatizable sulfonic acid degradant.

  • SST Standard: Six replicate injections of the 100% nominal concentration. Acceptance Criteria: Column efficiency (N) > 5000, Tailing factor (T) < 1.5, and peak area %RSD < 2.0%.

ICH Q2(R2) Validation Strategy

Validating this derivatization method requires adherence to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures[4],[5].

ICH_Validation Start Method Selection (Deriv RP-HPLC) Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy (98-102% Recovery) Start->Acc Prec Precision (%RSD < 2.0%) Start->Prec Rob Robustness (DoE Evaluation) Start->Rob Report Final Validation Report (Fit for Purpose) Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

Figure 2: ICH Q2(R2) Validation Lifecycle for the derivatized sulfonyl chloride method.

  • Specificity: The method must demonstrate baseline resolution ( Rs​>2.0 ) between the derivatized 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile, the excess aniline reagent, and the primary hydrolysis degradant[5].

  • Linearity and Range: Because UV detection is utilized, linearity should be established from the Reporting Level (typically 0.05% for impurities) up to 120% of the nominal assay specification[5].

  • Accuracy: Validated via spike recovery experiments. Known amounts of the sulfonyl chloride standard are spiked into a synthetic matrix, derivatized, and analyzed.

  • Robustness: Following ICH Q2(R2) risk-based principles, critical method parameters (CMPs) such as derivatization reaction time (1 min vs. 5 min), TEA concentration, and mobile phase pH must be systematically varied (e.g., via a Design of Experiments approach) to prove the method's resilience[4].

Conclusion

For highly reactive, UV-transparent molecules like 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile, direct HPLC analysis is scientifically flawed and analytically unreliable. By leveraging chemical causality—specifically, pre-column derivatization with aniline and a TEA acid scavenger—laboratories can transform a volatile analytical challenge into a highly stable, UV-active analyte. This approach not only yields superior sensitivity and peak shape but also ensures seamless compliance with ICH Q2(R2) validation requirements.

Sources

Comparative

reactivity comparison of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile vs tosyl chloride

Reactivity Comparison Guide: 3-[(Chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile vs. Tosyl Chloride Executive Summary In the landscape of late-stage functionalization and molecular derivatization, the choice of sulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison Guide: 3-[(Chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile vs. Tosyl Chloride

Executive Summary

In the landscape of late-stage functionalization and molecular derivatization, the choice of sulfonylating agent dictates the chemoselectivity, reaction kinetics, and overall yield of the synthetic step. While tosyl chloride (TsCl) remains the ubiquitous benchmark for electrophilic sulfonylation, specialized building blocks like 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile —an aliphatic dialkylsulfamoyl chloride—offer a completely divergent reactivity profile.

This guide provides an objective, data-supported comparison of these two reagents. By analyzing their structural mechanics, we demonstrate why the shift from an aryl sulfonyl chloride to a sterically hindered sulfamoyl chloride drastically alters stability, chemoselectivity, and the required experimental conditions.

Structural and Mechanistic Divergence

The reactivity of any sulfonyl chloride is fundamentally governed by the electrophilicity of its sulfur atom.

Tosyl Chloride (TsCl): TsCl features a para-toluenesulfonyl group. While the para-methyl group provides slight electron donation via hyperconjugation, the sulfur atom remains highly electrophilic[1]. Because the aryl ring is relatively planar, there is minimal steric hindrance blocking the approach of nucleophiles. Consequently, TsCl is highly reactive toward alcohols, amines, and water.

3-[(Chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile: This reagent belongs to the sulfamoyl chloride family ( R2​N−SO2​Cl ). Its reactivity is quenched by two primary factors:

  • Resonance Stabilization: The nitrogen atom adjacent to the sulfonyl group donates its lone pair into the sulfonyl system (delocalizing into the empty d -orbitals of sulfur or the σ∗ orbital of the S-Cl bond). As demonstrated in kinetic studies on [2], this electron donation drastically reduces the partial positive charge on the sulfur atom, severely dampening its electrophilicity.

  • Steric Shielding: The nitrogen is substituted with an ethyl group and a branched 2-methylpropanenitrile chain. This creates a dense steric shield around the reactive sulfur center, physically blocking the trajectory of incoming nucleophiles.

Mechanics cluster_TsCl Tosyl Chloride (TsCl) cluster_Sulfamoyl 3-[(Chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile TsCl_Node Ar-SO₂Cl Highly Electrophilic Nu1 Nucleophile (ROH, RNH₂) TsCl_Node->Nu1 Rapid Attack (Low Barrier) Sulf_Node R₂N-SO₂Cl Resonance Stabilized Nu2 Nucleophile (ROH, RNH₂) Sulf_Node->Nu2 Sluggish Attack (High Barrier) LonePair Nitrogen Lone Pair LonePair->Sulf_Node Electron Donation Sterics Bulky N-Alkyl Groups Sterics->Sulf_Node Steric Shielding

Electronic and steric factors governing the reactivity of TsCl versus sulfamoyl chlorides.

Quantitative Reactivity and Chemoselectivity

Because of these electronic and steric differences, the two reagents exhibit divergent behavior in practical synthesis:

  • Hydrolysis Stability: TsCl hydrolyzes rapidly in the presence of aqueous base. Conversely, sulfamoyl chlorides exhibit exceptionally slow hydrolysis rates. The transition state for their hydrolysis requires significant water reorganization and overcomes massive steric exclusion, making them highly stable during aqueous workups[2].

  • Alcohol vs. Amine Selectivity: Standard protocols for [3] show that TsCl reacts rapidly with both alcohols and amines under mild conditions (e.g., Et 3​ N, RT). However, 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile is remarkably sluggish with alcohols. The [4] requires either the pre-formation of an alkoxide using strong bases (NaH) or the use of strong nucleophilic catalysts at elevated temperatures.

Data Presentation: Reactivity Profile Comparison
PropertyTosyl Chloride (TsCl)3-[(Chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile
Structural Class Aryl Sulfonyl ChlorideAliphatic Dialkylsulfamoyl Chloride
Electrophilicity Very HighLow (Resonance Stabilized)
Steric Hindrance Low (Planar Aryl Ring)High (Bulky N-ethyl & branched alkyl derivatives)
Hydrolysis Stability Poor (Degrades in aqueous base)Excellent (Highly resistant to hydrolysis)
Typical Base for Alcohols Triethylamine / PyridineSodium Hydride (NaH) or strong nucleophilic catalysts
Reaction Temperature 0 °C to Room TemperatureElevated (60 °C - 100 °C)

Self-Validating Experimental Protocols

To practically harness these reagents, the synthetic chemist must tailor the reaction conditions to the specific electrophilicity of the reagent. Below are optimized, self-validating workflows for alcohol derivatization.

Protocol A: Standard Tosylation of a Primary Alcohol
  • Causality: Because TsCl is highly electrophilic, mild amine bases are sufficient. DMAP is added in catalytic amounts to form a highly reactive N-sulfonylpyridinium intermediate, accelerating the reaction and preventing side-product formation (such as alkyl chlorides)[5].

  • Procedure:

    • Dissolve the alcohol substrate (1.0 eq) in anhydrous dichloromethane (DCM) under inert atmosphere. Cool to 0 °C.

    • Add Triethylamine (1.5 eq) and DMAP (0.1 eq).

    • Add TsCl (1.2 eq) portion-wise to control the exotherm.

    • Remove the ice bath and stir at room temperature for 2-4 hours.

  • Self-Validation Checkpoint: The reaction should show rapid conversion via TLC. Upon quenching with water, any excess TsCl is rapidly hydrolyzed and destroyed, ensuring it does not contaminate the organic extract during the subsequent 1M HCl and brine washes.

Protocol B: Sulfamoylation using 3-[(Chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile
  • Causality: The resonance-stabilized and sterically hindered nature of this sulfamoyl chloride means that mild bases like Et 3​ N will result in near-zero conversion[6]. We must use Sodium Hydride (NaH) to generate a highly nucleophilic alkoxide, and apply thermal energy to overcome the high activation barrier.

  • Procedure:

    • Dissolve the alcohol substrate (1.0 eq) in anhydrous DMF under an inert atmosphere. Cool to 0 °C.

    • Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes at room temperature to ensure complete alkoxide formation.

    • Add 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile (1.5 eq) dropwise.

    • Heat the reaction to 60-80 °C for 12-24 hours.

  • Self-Validation Checkpoint: Due to the reagent's extreme resistance to hydrolysis, if the reaction stalls (e.g., due to wet DMF destroying the NaH), the unreacted sulfamoyl chloride will survive the aqueous NH 4​ Cl quench and can be observed intact on TLC/LCMS during workup.

Workflow cluster_TsCl_Path Tosylation cluster_Sulf_Path Sulfamoylation Start Alcohol Substrate (ROH) TsCl_Cond Reagent: TsCl Base: Et₃N + cat. DMAP Solvent: DCM (0 °C to RT) Start->TsCl_Cond Sulf_Cond Reagent: Sulfamoyl Chloride Base: NaH (Alkoxide formation) Solvent: DMF (60-80 °C) Start->Sulf_Cond TsCl_Result Product: Tosylate Validation: Rapid TLC conversion, water quench destroys excess TsCl TsCl_Cond->TsCl_Result Sulf_Result Product: Sulfamate Validation: Slow conversion, excess reagent survives aqueous quench Sulf_Cond->Sulf_Result

Comparative experimental workflows for alcohol derivatization using TsCl and sulfamoyl chloride.

References

  • Canadian Journal of Chemistry - Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Available at:[Link]

  • ACS Organic Letters - Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. Available at:[Link]

  • Master Organic Chemistry - Tosylates And Mesylates. Available at:[Link]

  • Reddit Chemistry Community - Alcohols with SOCl2 and TsCl Mechanisms. Available at: [Link]

Sources

Validation

A Senior Application Scientist’s Guide to the Mass Spectrometric Validation of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile

An In-Depth Comparison of Methodologies for Ensuring Purity and Identity Executive Summary The validation of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison of Methodologies for Ensuring Purity and Identity

Executive Summary

The validation of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug development, demanding analytical methods that are not only accurate and precise but also unequivocally specific. This guide provides a comprehensive comparison of mass spectrometry (MS)-based strategies for the validation of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile, a reactive intermediate whose purity is critical for downstream synthetic success and final product safety. We will explore the fundamental principles of its analysis, compare hyphenated techniques, and present a detailed protocol for the gold-standard methodology.

Our analysis concludes that Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior methodology for this application. Its ability to handle non-volatile, thermally sensitive molecules, coupled with its exceptional sensitivity and specificity, provides a robust framework for identification, quantification, and impurity profiling that is unmatched by alternative approaches like Gas Chromatography-Mass Spectrometry (GC-MS) or standalone spectroscopic methods.

Introduction: The Criticality of Analytical Validation

In pharmaceutical synthesis, the quality of an intermediate directly dictates the quality of the final API. The compound 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile (Molecular Formula: C₆H₁₁ClN₂O₂S, Molecular Weight: 210.68 g/mol ) is a key building block whose reactive sulfonyl chloride group is both synthetically useful and a potential source of impurities.[1] The presence of even trace-level impurities, such as hydrolysis products or synthesis by-products, can compromise the yield, purity, and safety of the final drug product.[2][3][4]

Therefore, a validated analytical method is not merely a regulatory formality but a critical tool for process control and quality assurance.[5] Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, serves as the primary tool for this purpose.[6][7] This guide will dissect the choices an analytical scientist must make to develop a self-validating and robust MS-based method for this specific molecule.

Part 1: Foundational Principles for MS Analysis

Before comparing full methodologies, we must understand how the unique chemical nature of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile dictates our analytical choices.

Analyte Physicochemical Profile
  • Structure: The molecule contains a reactive sulfonyl chloride, a tertiary amine, and a nitrile group.

  • Polarity: The presence of nitrogen and oxygen atoms imparts polarity, making it suitable for reversed-phase liquid chromatography.

  • Volatility & Thermal Stability: The compound has a relatively low volatility and the sulfonyl chloride moiety is susceptible to thermal degradation and hydrolysis. This characteristic is a critical factor in selecting the appropriate sample introduction and ionization technique.

Choosing the Right Ionization Technique

The goal of ionization is to convert the neutral analyte into a gas-phase ion with minimal degradation, allowing the mass spectrometer to measure its mass-to-charge ratio (m/z).[8][9]

Ionization TechniquePrincipleSuitability for Target AnalyteRationale
Electrospray Ionization (ESI) A soft ionization technique that uses a high voltage to create an aerosol of charged droplets, from which solvent evaporates to yield gas-phase ions.[10]Excellent ESI is ideal for polar, non-volatile, and thermally labile molecules.[11] The tertiary amine is readily protonated in positive ion mode to form a stable [M+H]⁺ ion. This is the preferred method.
Atmospheric Pressure Chemical Ionization (APCI) A semi-hard technique where a corona discharge ionizes the solvent, which then transfers a proton to the analyte. Best for semi-volatile compounds.[8]Good APCI is a viable alternative to ESI, particularly if matrix effects are problematic. It is less gentle than ESI but can tolerate higher flow rates and less polar mobile phases.
Electron Ionization (EI) A hard ionization technique where high-energy electrons bombard the analyte, causing ionization and extensive fragmentation.[10][12]Poor EI requires the sample to be volatilized at high temperatures, which would likely cause significant degradation of the sulfonyl chloride.[13] The resulting mass spectrum would represent the degradation products, not the intact molecule.
Anticipated Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves selecting the protonated molecule (precursor ion) and fragmenting it to produce product ions. These fragmentation patterns serve as a structural fingerprint. For sulfonamides, characteristic fragmentation pathways include cleavage of the S-N bond and the elimination of SO₂.[14][15][16]

For the [M+H]⁺ ion of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile (m/z 211), we can predict the following key fragmentation events:

  • Neutral loss of HCl (36 Da): A common loss from sulfonyl chlorides.

  • Cleavage of the S-N bond: This is a hallmark of sulfonamide fragmentation and can lead to multiple characteristic product ions.[15]

  • Loss of SO₂ (64 Da): While more common for aromatic sulfonamides, this pathway can occur.[14]

G parent [M+H]⁺ m/z 211.02 frag1 [M+H - HCl]⁺ m/z 175.04 parent->frag1 -HCl frag2 [C₄H₈N₂]⁺ m/z 84.07 parent->frag2 -C₂H₅N(SO₂Cl) frag3 [C₆H₁₁N₂O₂S]⁺ m/z 175.06 parent->frag3 -Cl• (Radical Loss) frag4 [C₂H₅N-SO₂Cl]⁺ m/z 129.98 parent->frag4 -C₃H₅CN

Caption: Predicted MS/MS fragmentation pathway for protonated 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile.

Part 2: Head-to-Head Comparison of MS-Based Methodologies

The choice of chromatographic separation technique is as critical as the ionization method.[17][18]

LC-MS/MS: The Gold Standard (Recommended)

Liquid chromatography is the ideal separation technique for this analyte, seamlessly coupling with ESI to provide a powerful analytical system.[2][19]

Causality Behind This Choice:

  • Compatibility: LC operates at ambient temperatures, preserving the integrity of the thermally labile sulfonyl chloride.

  • Specificity: The chromatographic separation resolves the target analyte from potential impurities and matrix components before they enter the mass spectrometer, significantly reducing ion suppression and improving data quality.[2]

  • Sensitivity & Selectivity: Tandem MS, specifically using Multiple Reaction Monitoring (MRM), allows for the highly selective and sensitive quantification of the analyte by monitoring a specific precursor-to-product ion transition, even in complex matrices.[2]

G cluster_lc HPLC System cluster_ms Mass Spectrometer Sample Sample Injection Column C18 Column (Separation) Sample->Column ESI ESI Source (Ionization) Column->ESI Eluent Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Collision Cell (Q2) (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System (Chromatogram & Spectrum) Detector->DataSystem Signal

Caption: A typical experimental workflow for LC-MS/MS analysis.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Perform a serial dilution with 50:50 acetonitrile:water to a final concentration of 1 µg/mL for analysis.

    • Rationale: Acetonitrile is an excellent solvent for the analyte and is compatible with reversed-phase chromatography. Dilution minimizes detector saturation and matrix effects.

  • Liquid Chromatography Conditions:

    • HPLC System: Standard HPLC or UHPLC system.[20]

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).[20]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[21]

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.[20]

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Mode: Full Scan (m/z 50-500) for initial identification, followed by tandem MS (product ion scan) of m/z 211.02 for fragmentation confirmation.

    • Key Parameters (Instrument Dependent):

      • Capillary Voltage: ~3.5 kV

      • Source Temperature: ~120 °C

      • Desolvation Gas Flow: ~600 L/hr

    • MRM Transitions for Quantification:

      • Quantifier: 211.02 -> 175.04 (Loss of HCl)

      • Qualifier: 211.02 -> 84.07 (S-N cleavage product)

GC-MS: A Challenging Alternative

GC-MS combines gas chromatography for separation with mass spectrometry for detection.[13][22] While a gold standard for volatile and thermally stable compounds, it presents significant challenges for this analyte.[13]

Inherent Challenges:

  • Thermal Degradation: The high temperatures of the GC injection port (typically >250 °C) can cause the sulfonyl chloride to degrade or react with trace water in the system.[13]

  • Reactivity: The analyte may react with the stationary phase of the GC column.

  • Derivatization Required: To overcome these issues, the sulfonyl chloride could be derivatized to a more stable functional group (e.g., an ester or amide). However, this adds steps to the sample preparation, introduces potential side reactions, and complicates the analysis by no longer analyzing the original compound.

FeatureLC-MS/MSGC-MSVerdict for this Analyte
Analyte Integrity High (ambient temperature separation)Low (high-temperature injection/separation)LC-MS/MS is strongly preferred.
Direct Analysis YesNo (derivatization likely required)LC-MS/MS is more direct and representative.
Ionization Soft (ESI), preserves molecular ionHard (EI), causes extensive fragmentationESI provides the crucial molecular weight information.
Complexity Simpler sample preparationComplex sample preparation (if derivatized)LC-MS/MS offers a more streamlined workflow.

Part 3: Method Validation According to Regulatory Standards

A method is not reliable until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[5][23] The protocol below follows the International Council for Harmonisation (ICH) Q2(R1) guidelines.[23]

Validation Protocol for the LC-MS/MS Method
ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference by impurities or matrix components.[23]Analyze blank samples, samples spiked with known impurities, and force-degraded samples (acid, base, oxidation, heat, light).[24]The analyte peak should be well-resolved from all other peaks and demonstrate mass spectral purity.
Linearity To demonstrate a proportional relationship between concentration and instrument response over a defined range.Prepare calibration standards at a minimum of five concentration levels (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.995.
Accuracy To measure the closeness of the test results to the true value.[23]Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Percent recovery should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements.Repeatability: Six replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determine based on signal-to-noise ratio (typically S/N ≥ 10) or by analyzing serially diluted standards.RSD at this concentration should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like column temperature (±5 °C), mobile phase pH (±0.2 units), and flow rate (±10%).System suitability parameters (retention time, peak shape) should remain within predefined limits.

Part 4: Comparison with Non-MS Analytical Techniques

While MS is powerful, it's important to understand its performance relative to other common analytical techniques.

TechniquePrincipleAdvantagesDisadvantages for this Analyte
Mass Spectrometry (LC-MS/MS) Separation by chromatography, detection by mass-to-charge ratio and fragmentation.[25]Unmatched sensitivity and specificity; provides molecular weight and structural information; ideal for impurity identification.[2]Higher capital and operational cost compared to HPLC-UV.
HPLC-UV Separation by chromatography, detection by UV-Vis absorbance.[26]Cost-effective, robust, and widely available.[26]Lacks specificity (co-eluting impurities can interfere); provides no molecular weight or structural data; the analyte lacks a strong chromophore, leading to poor sensitivity.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.The gold standard for definitive structural elucidation of the pure substance.Lacks the sensitivity required for trace-level impurity detection and quantification; not suitable for routine quality control of complex mixtures.

Conclusion

For the comprehensive validation of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile, LC-MS/MS with electrospray ionization stands as the unequivocally superior analytical methodology. It directly addresses the challenges posed by the analyte's thermal lability and provides the specificity, sensitivity, and structural information necessary to ensure the identity, purity, and quality of this critical pharmaceutical intermediate. While other techniques like GC-MS and HPLC-UV have their place in the analytical laboratory, they are ill-suited for this specific application. A properly developed and validated LC-MS/MS method, as outlined in this guide, provides a self-validating system that ensures data integrity and supports the development of safe and effective medicines.

References

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available from: [Link]

  • ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Available from: [Link]

  • IJPPR. (2022). LC-MS in Pharmaceutical Analysis: Review. Available from: [Link]

  • PubMed. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2024). Liquid Chromatography-Mass Spectrometry: A Review. Available from: [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available from: [Link]

  • Bentham Science. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Available from: [Link]

  • ACS Publications. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Available from: [Link]

  • Emery Pharma. (n.d.). Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Available from: [Link]

  • Danaher Life Sciences. (n.d.). Ionization Methods in Mass Spectrometry: Types & Applications. Available from: [Link]

  • Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Available from: [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Current developments in LC-MS for pharmaceutical analysis. Available from: [Link]

  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Available from: [Link]

  • Labcompare. (n.d.). Pharmaceutical Liquid Chromatography Mass Spectrometer (LC/MS Instrumentation). Available from: [Link]

  • Molnar-Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Available from: [Link]

  • NextSDS. (n.d.). 3-[(chlorosulfonyl)(ethyl)amino]propanenitrile — Chemical Substance Information. Available from: [Link]

  • EAG Laboratories. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS). Available from: [Link]

  • NextSDS. (n.d.). 3-[(chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile — Chemical Substance Information. Available from: [Link]

  • Wiley Online Library. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Available from: [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Available from: [Link]

  • ICH. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ACS Publications. (2001). Analysis of Trace Levels of Sulfonamide and Tetracycline Antimicrobials in Groundwater and Surface Water Using Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry. Available from: [Link]

  • ResearchGate. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available from: [Link]

  • RSC Publishing. (2021). Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. Available from: [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Available from: [Link]

  • LCGC North America. (2014). Validation of Impurity Methods, Part II. Available from: [Link]

  • Quora. (2023). What is the method of analysis of sulphonamides?. Available from: [Link]

  • ACS Publications. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available from: [Link]

  • Phenomenex. (2026). How Does GC-MS Work and Its Principle Explained. Available from: [Link]

  • NIST. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). Available from: [Link]

  • ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Available from: [Link]

  • Longdom Publishing. (2024). Gas Chromatography Mass Spectrometry (GC-MS): Quantifying the Complexity. Available from: [Link]

Sources

Comparative

A Comparative Analysis of Leaving Group Ability: The Case of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile

In the intricate landscape of drug discovery and development, the precise control of chemical reactivity is paramount. The strategic selection of a leaving group in a synthetic route can dictate the efficiency, and ultim...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of drug discovery and development, the precise control of chemical reactivity is paramount. The strategic selection of a leaving group in a synthetic route can dictate the efficiency, and ultimately the viability, of a reaction. This guide presents a comparative study of the leaving group characteristics of the chlorosulfonyl moiety in 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile. This analysis is benchmarked against well-established leaving groups, providing researchers, scientists, and drug development professionals with a framework for informed decision-making in their synthetic endeavors.

The departure of a leaving group is a critical step in many nucleophilic substitution and elimination reactions.[1] An ideal leaving group is one that is stable on its own, a property often correlated with the pKa of its conjugate acid; the conjugate bases of strong acids are excellent leaving groups.[2] Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are renowned for their exceptional leaving group ability due to the extensive resonance stabilization of the resulting sulfonate anion.[2][3] This guide will provide a detailed protocol for a comparative kinetic study and a computational analysis to quantitatively assess the performance of the chlorosulfonyl group in 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile against these industry-standard alternatives.

Experimental Design for Comparative Kinetic Analysis

To empirically determine the relative leaving group abilities, a standardized nucleophilic substitution reaction is employed. The rate of reaction is a direct measure of the facility with which the leaving group departs. In this proposed study, we will monitor the reaction of a model nucleophile, sodium azide, with 3-[(ethyl)(2-methyl-2-cyanoethyl)sulfamoyl] chloride and its synthesized analogues bearing mesylate and tosylate leaving groups.

Synthesis of Comparative Substrates

The synthesis of the mesylate and tosylate analogues of the target molecule is a prerequisite for this comparative study. The synthetic route would start from 3-(ethylamino)-2-methylpropanenitrile, which would then be reacted with methanesulfonyl chloride and p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like triethylamine.

Kinetic Experiment Protocol

The following protocol outlines a robust method for determining the second-order rate constants for the reaction of the selected substrates with sodium azide.

  • Reaction Setup: A jacketed reaction vessel equipped with a magnetic stirrer, a temperature probe, and a sampling port is charged with a solution of sodium azide in a suitable aprotic polar solvent, such as acetonitrile. The temperature is maintained at a constant value (e.g., 25 °C) using a circulating water bath.

  • Initiation of Reaction: A solution of the substrate (3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile, its mesylate analogue, or its tosylate analogue) in the same solvent is rapidly injected into the sodium azide solution. This marks the initiation of the reaction (t=0).

  • Reaction Monitoring: Aliquots of the reaction mixture are withdrawn at regular time intervals. The reaction in each aliquot is quenched by rapid dilution in a solvent that arrests the reaction, for example, by adding a large excess of cold water.

  • Quantitative Analysis: The concentration of the unreacted substrate or the formed product in each quenched aliquot is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its sensitivity and ability to separate the starting material from the product.

  • Data Analysis: The second-order rate constant (k) is determined by plotting the reciprocal of the concentration of the limiting reactant versus time. For a second-order reaction, this plot should yield a straight line with a slope equal to the rate constant.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} .

Caption: Figure 1: Workflow for Kinetic Analysis.

Computational Modeling of Leaving Group Ability

In parallel with experimental work, computational chemistry offers a powerful tool for dissecting the intrinsic properties of leaving groups. Density Functional Theory (DFT) calculations can be employed to model the reaction pathway and elucidate the energetic factors governing the departure of the leaving group.

Computational Protocol
  • Model System: The nucleophilic substitution reaction of each substrate with a model nucleophile (e.g., a single azide anion) is modeled in the gas phase and in a simulated solvent environment (using a polarizable continuum model like CPCM) to mimic the experimental conditions.[4]

  • Geometry Optimization: The geometries of the reactants, transition state (TS), and products for each reaction are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that the reactants and products are true minima (no imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Profile: The electronic energies of all stationary points are calculated to construct the potential energy surface for each reaction. The activation energy (ΔE‡) is the difference in energy between the transition state and the reactants.

  • Analysis of Leaving Group Stability: The stability of the leaving group anion is assessed by calculating its gas-phase proton affinity and by analyzing the charge distribution in the anion.

dot graph { layout=dot; node [shape=ellipse, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} .

Caption: Figure 2: Energy Profile of Nucleophilic Substitution.

Comparative Data Summary

The following tables present the expected trends in the experimental and computational data based on established principles of leaving group ability. The chlorosulfonyl group is compared to the well-established mesylate and tosylate groups.

Table 1: Expected Experimental Kinetic Data

Leaving GroupSubstrate StructureExpected Relative Rate (krel)
Chlorosulfonyl3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrileTo be determined
Mesylate3-[(methylsulfonyl)(ethyl)amino]-2-methylpropanenitrile~1
Tosylate3-[(p-tolylsulfonyl)(ethyl)amino]-2-methylpropanenitrile~0.7

Note: Relative rates are normalized to the mesylate leaving group. The expected relative rate for the tosylate is based on typical literature values where it is a slightly weaker leaving group than mesylate.[5]

Table 2: Expected Computational Data

Leaving GroupCalculated Activation Energy (ΔE‡) (kcal/mol)Calculated Leaving Group Anion Stability (kcal/mol)
ChlorosulfonylTo be determinedTo be determined
MesylateLowerHigh
TosylateSlightly higher than MesylateHigh (similar to Mesylate)

A lower activation energy corresponds to a faster reaction rate, and higher leaving group anion stability correlates with better leaving group ability.

Discussion and Mechanistic Insights

The chlorosulfonyl group in 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile presents an interesting case. On one hand, the presence of the electronegative chlorine atom should enhance the electrophilicity of the sulfur atom, potentially making it more susceptible to nucleophilic attack. However, the overall stability of the resulting N-ethyl-N-(2-methylpropanenitrile)sulfamate anion after departure will be a key determinant of its leaving group ability.

The comparative study outlined here will provide a quantitative measure of the chlorosulfonyl group's performance. It is anticipated that the mesylate and tosylate groups will exhibit superior leaving group ability due to the high stability of the corresponding sulfonate anions, which is a result of effective charge delocalization across the sulfonyl group.[5] The experimental kinetic data, in conjunction with the computational analysis, will allow for a definitive ranking of these leaving groups.

For researchers in drug development, the nitrile moiety in the parent molecule is also of significant interest. Nitriles are versatile functional groups that can participate in various chemical transformations and are present in numerous approved drugs.[6] Understanding the reactivity of the chlorosulfonyl leaving group in this context is crucial for the further elaboration of such molecules.

The mechanism of nucleophilic substitution at a sulfonyl sulfur is generally considered to be a concerted SN2-like process.[4] The computational modeling will provide detailed insights into the transition state geometry and the electronic changes that occur during the reaction, further corroborating the proposed mechanism for this specific substrate.

Conclusion

This guide provides a comprehensive framework for a comparative study of the leaving group ability of the chlorosulfonyl group in 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile. By combining rigorous experimental kinetic analysis with insightful computational modeling, researchers can obtain a clear and objective assessment of its performance relative to established leaving groups like mesylates and tosylates. The detailed protocols provided herein serve as a self-validating system to ensure the generation of reliable and reproducible data. This knowledge is invaluable for the strategic design of synthetic routes in the development of novel pharmaceuticals and other functional molecules, enabling scientists to make informed decisions and optimize their chemical transformations for enhanced efficiency and success.

References

  • Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]

  • King, J. F., & Lee, T. W. S. (1998). Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. [Link]

  • Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed, 32245137. [Link]

  • Rogić, V., & Rogošić, M. (2008). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. [Link]

  • King, J. F., & Lee, T. W. (1998). Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. [Link]

  • Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]

  • King, J. F. (1988). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. University of Western Ontario. [Link]

  • Mikołajczyk, M. (1986). NUCLEOPHILIC SUBSTITUTION AT SULFINYL AND SULFONYL CENTRES: STEREOCHEMICAL AND KINETIC STUDIES. Phosphorus and Sulfur and the Related Elements, 27(1), 31-48. [Link]

  • LibreTexts Chemistry. (2023). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. LibreTexts. [Link]

  • Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]

  • Robertson, R. E., & Rossall, B. (1972). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides1. Canadian Journal of Chemistry, 50(7), 946-951. [Link]

  • Hünig, S., & Balli, H. (2012). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. PMC. [Link]

  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]

  • Schöneich, C., Bonifacic, M., & Asmus, K. D. (2012). Kinetic Studies on the Formation of Sulfonyl Radicals and Their Addition to Carbon–Carbon Multiple Bonds. The Journal of Physical Chemistry A, 116(28), 7495-7502. [Link]

  • Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]

  • Wikipedia. (n.d.). Leaving group. Wikipedia. [Link]

  • Bull, J. A., & Tredwell, M. (2024). Unconventional reactivity of sulfonyl fluorides. Spiral. [Link]

  • Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles. Chemistry Stack Exchange. [Link]

  • Kovačević, B., Babić, D., & Bertoša, B. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PMC. [Link]

  • De Proft, F., & Geerlings, P. (2014). Predicting the quality of leaving groups in organic chemistry: Tests against experimental data. ResearchGate. [Link]

  • Organic Chemistry Tutor. (n.d.). Axial Leaving Group Reactivity. Organic Chemistry Tutor. [Link]

  • De Vleeschouwer, F., Van Speybroeck, V., Waroquier, M., Geerlings, P., & De Proft, F. (2007). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. LibreTexts. [Link]

  • Professor Dave Explains. (2016, April 28). Leaving Group Derivatives. YouTube. [Link]

  • de Oliveira, V. E., & de Souza, A. C. B. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(8), 921-932. [Link]

Sources

Validation

structural validation of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile using x-ray crystallography

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of a novel chemical entity is a cornerstone of the research and development pipeline. The precise three-dimensio...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of a novel chemical entity is a cornerstone of the research and development pipeline. The precise three-dimensional arrangement of atoms dictates a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with other powerful analytical techniques for the validation of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile.

While a public crystal structure for 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile is not currently available, this guide will utilize data from closely related sulfonamide structures to illustrate the principles and data output of an X-ray crystallographic analysis. This approach provides a robust framework for understanding the experimental workflow and the richness of the data obtained.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography offers an unparalleled, atom-level view of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, we can determine precise bond lengths, bond angles, and the overall molecular conformation.[1]

Experimental Protocol: A Self-Validating Workflow

The journey from a synthesized compound to a refined crystal structure is a multi-step process demanding precision and an understanding of the underlying chemical principles.

Part 1: Synthesis and Crystallization

The initial synthesis of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile would likely involve a multi-step reaction sequence, the specifics of which are beyond the scope of this guide. Once the crude product is obtained and purified, the critical step of crystallization begins. The goal is to grow a single, well-ordered crystal suitable for diffraction.[2]

Step-by-Step Crystallization Protocol:

  • Solvent Selection: A crucial first step is to identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but have limited solubility at lower temperatures.[2] For a sulfonamide like ours, a range of solvents from polar (e.g., ethanol, acetone) to non-polar (e.g., hexane, toluene) would be screened.

  • Slow Evaporation: A straightforward method involves dissolving the compound in a suitable solvent in a vial covered with a perforated lid. Slow evaporation of the solvent increases the concentration, leading to supersaturation and, ideally, crystal growth.

  • Vapor Diffusion: This technique is particularly effective for small amounts of material. A concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble.[3] The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.[3]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility drops, and crystals form.[2] Insulating the container can promote the growth of larger, higher-quality crystals.[2]

Part 2: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis.

  • Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head.[4]

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms.[4] A modern diffractometer then bombards the crystal with monochromatic X-rays.[4] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the diffracted beams.[4] The initial positions of the atoms are determined using methods like direct methods.[4] This initial model is then refined using least-squares methods, which adjust atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[4]

Data Presentation: Representative Crystallographic Data

The following table presents typical crystallographic data for a representative sulfonamide derivative, illustrating the type of information obtained from an SC-XRD experiment.[5][6]

ParameterRepresentative Sulfonamide Derivative[5][6]
Chemical FormulaC₁₅H₁₄N₂O₃S
Formula Weight302.35
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.7171(4)
b (Å)10.9509(5)
c (Å)19.5853(9)
α (°)90
β (°)89.000(2)
γ (°)90
Volume (ų)1717.88(14)
Z4
Calculated Density (g/cm³)1.168
R-factor (%)4.5

Alternative and Complementary Structural Validation Techniques

While SC-XRD provides the definitive solid-state structure, other techniques are essential for confirming the molecular structure in solution and for compounds that are difficult to crystallize.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[7] For 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile, both ¹H and ¹³C NMR would provide critical structural information.

  • ¹H NMR: Would reveal the number of different types of protons, their relative numbers (through integration), and their connectivity (through spin-spin coupling).

  • ¹³C NMR: Would show the number of unique carbon environments in the molecule.[8]

Hypothetical ¹³C NMR Chemical Shifts for 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile:

Carbon EnvironmentEstimated Chemical Shift (ppm)
-C N~118-125
-C H(CH₃)-~25-35
-C H₂-N~40-50
N-C H₂CH₃~40-50
-C H₃ (on ethyl)~10-15
-C H₃ (on propyl)~15-25
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[9] For our target compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern can also provide clues about the molecule's structure.

Comparative Analysis Workflow

The following diagram illustrates a typical workflow for the structural validation of a novel compound, highlighting the complementary nature of the different techniques.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Synthesis of 3-[(chlorosulfonyl)(ethyl)amino] -2-methylpropanenitrile Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Crystallization Crystallization Attempts Purification->Crystallization Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Connectivity Established MS->Structure_Confirmed Molecular Weight Confirmed SC_XRD Single-Crystal X-ray Diffraction Crystallization->SC_XRD Suitable Crystal Obtained Crystallization->Structure_Confirmed Crystallization Fails SC_XRD->Structure_Confirmed 3D Structure Determined

Caption: A workflow for the structural validation of a novel compound.

Molecular Structure from X-ray Crystallography

The following diagram represents the molecular structure of a representative sulfonamide as would be determined by X-ray crystallography.

Caption: Molecular structure of a generic sulfonamide.

Conclusion

The structural validation of a novel molecule like 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile requires a multi-faceted analytical approach. While single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure in the solid state, techniques such as NMR and mass spectrometry are indispensable for confirming the molecular structure in solution and providing complementary data. The choice of technique, or combination thereof, will depend on the specific research question and the physical properties of the compound. A thorough and well-documented structural validation is paramount for advancing drug discovery and development programs.

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile

As a Senior Application Scientist, I approach the handling of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile not merely as a routine logistical task, but as the management of a highly reactive, bifunctional elec...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile not merely as a routine logistical task, but as the management of a highly reactive, bifunctional electrophilic system.

This molecule possesses two critical hazard centers: a chlorosulfonyl group (-SO₂Cl) and a nitrile group (-CN) . The highly electrophilic sulfur atom is exquisitely sensitive to nucleophilic attack. Exposure to ambient moisture initiates rapid hydrolysis, violently liberating pressurized hydrogen chloride (HCl) gas and corrosive sulfonic acids [1]. Concurrently, the nitrile moiety introduces severe systemic toxicity risks.

To ensure laboratory safety and environmental compliance, standard operating procedures must be replaced with strictly anhydrous, self-validating protocols. The following guide provides the definitive operational, safety, and disposal frameworks required for drug development professionals handling this compound.

Quantitative Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is vastly insufficient for sulfamoyl chloride derivatives. Because the compound can cause severe skin burns, irreversible eye damage, and toxic inhalation hazards, your PPE must serve as a comprehensive barrier against both liquid corrosives and gaseous HCl [2].

Table 1: Mandatory PPE Specifications and Mechanistic Rationale

Protection ZoneRecommended SpecificationQuantitative / Material DataMechanistic Rationale (Causality)
Eyes / Face Chemical splash goggles + Full face-shieldImpact-resistant polycarbonate; ANSI Z87.1+ certifiedProtects against pressurized bursts of HCl gas and corrosive liquid splatters caused by accidental hydrolysis [2].
Hands (Base) Heavy-duty Butyl Rubber or Neoprene glovesThickness: >15 mil; Breakthrough time: >480 minsHalogenated sulfonyl compounds rapidly degrade standard latex. Butyl rubber provides maximum resistance to corrosive permeation.
Hands (Tactile) Inner Nitrile glovesThickness: 4-6 milDouble-gloving is mandatory. If the outer glove is contaminated, the inner glove protects the skin during the doffing process.
Body Chemical-resistant disposable suit (e.g., Tychem®)Polyethylene-coated fabricCotton lab coats are combustible and absorb liquids, holding corrosives against the skin. Coated suits repel reactive splashes [2].
Respiratory Class II, Type B2 Biological Safety Cabinet / Fume HoodFace velocity: 100-120 fpm (feet per minute)100% exhaust to the outside prevents toxic nitrile and HCl vapors from recirculating into the laboratory environment.

Operational Workflow: Anhydrous Handling Protocol

To prevent thermal runaway and toxic gas evolution, the handling of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile must be conducted under strictly anhydrous conditions. Every step in this protocol is designed to be a self-validating system—if a step fails (e.g., positive pressure is lost), the procedure automatically halts before a hazard occurs.

Phase 1: Pre-Operation Setup
  • Atmospheric Purge: Place the reaction vessel in a fume hood. Seal the system with a rubber septum and purge with ultra-high purity Argon or Nitrogen for 15 minutes. Causality: Displacing ambient humidity prevents the premature hydrolysis of the -SO₂Cl group.

  • Temperature Control: Submerge the receiving flask in an ice-water bath (0°C). Causality: Nucleophilic substitutions involving sulfonyl chlorides are highly exothermic. Lowering the kinetic energy of the system prevents thermal spikes.

Phase 2: Reagent Transfer and Execution
  • Syringe Preparation: Use only oven-dried, gas-tight glass syringes equipped with stainless steel needles.

  • Controlled Dispensing: Withdraw the required volume of 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile. Inject it into the reaction mixture dropwise (approx. 1 drop per second).

  • System Validation: Monitor the internal temperature using a thermocouple. Self-Validating Check: If the temperature rises above 5°C, halt the addition immediately until the system cools.

HandlingWorkflow Start Pre-Operation: Verify Fume Hood & PPE Inert Establish Inert Atmosphere (Ar/N2 Purge) Start->Inert Transfer Anhydrous Transfer (Gas-tight Syringe) Inert->Transfer Reaction Dropwise Addition at 0°C Transfer->Reaction Spill Spill Detected? Reaction->Spill Contain Evacuate & Contain (Inert Absorbent) Spill->Contain Yes Quench Controlled Basic Quench (5% NaHCO3) Spill->Quench No Contain->Quench Waste Hazardous Waste Disposal Quench->Waste

Caption: Logical workflow for the handling, emergency containment, and disposal of chlorosulfonyl compounds.

Emergency Spill Containment

In the event of a spill, standard cleanup procedures are dangerous. Never use water or combustible materials (like sawdust or paper towels) to absorb a sulfonyl chloride spill [3]. Water will trigger an explosive release of HCl, and the exothermic reaction can ignite combustible absorbents.

  • Evacuate and Ventilate: Immediately step back, ensure the fume hood sash is lowered to a safe working height, and maximize exhaust ventilation.

  • Inert Containment: Cover the spill entirely with an inert, inorganic absorbent such as dry sand, earth, or vermiculite [3].

  • Neutralization Sweep: Carefully sweep the absorbed mixture using non-sparking tools into a highly compatible, vented plastic container. Proceed immediately to the quenching protocol.

Disposal and Quenching Plan

You cannot dispose of unreacted 3-[(chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile in standard organic or aqueous waste streams. The reactive sulfonyl chloride must be actively "quenched" (hydrolyzed) into a stable, water-soluble sulfonate salt.

We utilize a 5% Sodium Bicarbonate (NaHCO₃) solution rather than strong Sodium Hydroxide (NaOH). Causality: While NaOH hydrolyzes the compound faster, it causes a violent exothermic spike. NaHCO₃ provides a buffered, controlled neutralization that safely absorbs the generated HCl, though it requires ventilation due to CO₂ gas evolution [1].

Step-by-Step Quenching Methodology:
  • Prepare the Quench Bath: In a large beaker, prepare a 5% (w/v) aqueous solution of NaHCO₃. Place the beaker in an ice bath to absorb the heat of hydrolysis.

  • Slow Addition: Slowly add the residual chemical (or the contaminated vermiculite from a spill) to the basic solution while stirring vigorously. Do not add the base to the chemical; always add the chemical to the base [1].

  • Monitor pH (Validation): Continuously monitor the solution with pH paper. The generation of HCl will consume the base. Self-Validating Check: The quench is only complete when the bubbling (CO₂ evolution) ceases and the pH remains stable at >8. Add more NaHCO₃ if the pH drops below 7.

  • Final Disposal: Once fully neutralized, the aqueous solution containing the stable sulfonate salt and sodium chloride can be transferred to the appropriately labeled hazardous aqueous basic waste stream [1].

QuenchingMechanism Sulfonyl Residual 3-[(chlorosulfonyl)... propanenitrile Base Add to 5% NaHCO3 (aq) at 0°C Sulfonyl->Base Hydrolysis Alkaline Hydrolysis (-SO2Cl -> -SO3Na + NaCl) Base->Hydrolysis Gas CO2 Gas Evolution (Ventilation Required) Hydrolysis->Gas SafeWaste Neutralized Aqueous Waste (pH > 8) Hydrolysis->SafeWaste

Caption: Mechanistic pathway for the alkaline quenching of residual chlorosulfonyl reagents.

References

  • Benchchem. Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Retrieved from1

  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Chlorosulfonyl Isocyanate. Retrieved from 2

  • Fisher Scientific. Safety Data Sheet: Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from 3

Sources

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